Product packaging for 2-Chlorofuran(Cat. No.:CAS No. 3187-94-8)

2-Chlorofuran

Cat. No.: B3031412
CAS No.: 3187-94-8
M. Wt: 102.52 g/mol
InChI Key: YSMYHWBQQONPRD-UHFFFAOYSA-N
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Description

2-Chlorofuran is a useful research compound. Its molecular formula is C4H3ClO and its molecular weight is 102.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClO B3031412 2-Chlorofuran CAS No. 3187-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYHWBQQONPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185728
Record name 2-Chlorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3187-94-8
Record name 2-Chlorofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chlorofuran: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3187-94-8 Molecular Weight: 102.52 g/mol [1]

This technical guide provides an in-depth overview of 2-Chlorofuran, a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 3187-94-8[1]
Molecular Formula C₄H₃ClO[1]
Molecular Weight 102.52 g/mol [1]
Boiling Point 77 °C[2]
Synonyms Furan (B31954), 2-chloro-; 2-Furyl chloride[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct chlorination of furan. The following protocol is based on a patented method and offers a viable route for its preparation.

Experimental Protocol: Direct Chlorination of Furan

Objective: To synthesize this compound by the direct reaction of furan with chlorine gas.

Materials:

  • Furan

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Condenser

  • Flow meter

  • Reaction vessel with temperature control

Procedure:

  • A continuous stream of furan vapor is passed through a reaction space maintained at a temperature between the boiling points of furan (32 °C) and this compound (77 °C), with a preferred temperature of around 50 °C.[2]

  • Chlorine gas is introduced into the flowing stream of furan vapor.[2] The ratio of chlorine to furan vapor should be carefully controlled, not exceeding 0.1 volume of chlorine to one volume of furan vapor.[2]

  • The reaction mixture is then passed through a condenser to collect the liquid products, which include this compound and unreacted furan.[2]

  • Hydrogen chloride, a byproduct of the reaction, is separated from the vapor stream by cooling to condense the remaining furan.[2]

  • The collected liquid can be further purified by distillation to isolate this compound.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Furan is a flammable and toxic substance. Chlorine gas is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction of furan with hydrogen chloride can lead to vigorous exothermic polymerization, so careful control of reaction conditions is crucial to prevent this side reaction.[2]

Reactivity and Potential Applications

Halogenated furans, such as this compound, are valuable intermediates in organic synthesis. The presence of the chlorine atom provides a reactive handle for various transformations, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

The furan moiety itself is a common scaffold in many biologically active compounds and approved drugs. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. While specific applications of this compound in drug development are not extensively documented, its structure suggests potential as a building block for the synthesis of novel therapeutic agents.

Logical Relationship of Synthesis

Synthesis_Workflow Furan Furan Vapor Reactor Reaction Vessel (50°C) Furan->Reactor Chlorine Chlorine Gas Chlorine->Reactor Condenser Condensation Reactor->Condenser Separation Separation of HCl Condenser->Separation Purification Distillation Separation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via direct chlorination of furan.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, information on related compounds can provide insights into its potential hazards.

General Hazards of Halogenated Furans:

  • Toxicity: Chlorinated dibenzofurans are known to be toxic, with effects including skin disorders, liver damage, and impairment of the immune and endocrine systems.[3] While this compound is a simpler molecule, caution is warranted.

  • Irritation: Safety data for related compounds like this compound-3-carboxylic acid and 3-chlorofuran (B3190982) indicate that they may cause skin, eye, and respiratory irritation.[4][5]

  • Handling Precautions: It is recommended to handle this compound in a well-ventilated area, avoiding contact with skin, eyes, and clothing.[4] Personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn.[4][5]

Metabolism and Toxicity of Related Compounds:

  • Studies on other furan derivatives, such as 2-methylfuran (B129897) and 2,3-benzofuran, suggest that they can be metabolized by cytochrome P450 enzymes, which may lead to the formation of reactive metabolites that can cause cellular damage.[6][7]

  • Carbofuran, a pesticide containing a benzofuran (B130515) structure, is known to be highly toxic and acts as a cholinesterase inhibitor.[8][9]

Given the lack of specific data, this compound should be handled as a potentially hazardous chemical. All laboratory work should be conducted with appropriate safety measures in place.

Experimental Workflow for Safety Assessment

Safety_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Rodent Model) Ames_Test Ames Test (Mutagenicity) Data_Analysis Data Analysis & Risk Assessment Ames_Test->Data_Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Data_Analysis Metabolism_IV In Vitro Metabolism (Liver Microsomes) Metabolism_IV->Data_Analysis Acute_Toxicity Acute Toxicity (LD50) Subchronic_Toxicity Subchronic Toxicity (e.g., 28-day study) Acute_Toxicity->Subchronic_Toxicity Metabolism_Vivo Metabolite Identification (Urine, Feces, Plasma) Subchronic_Toxicity->Metabolism_Vivo Report Toxicological Profile Metabolism_Vivo->Report Start This compound Start->Ames_Test Start->Cytotoxicity Start->Metabolism_IV Data_Analysis->Acute_Toxicity

Caption: A proposed experimental workflow for the toxicological assessment of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physical properties of 2-Chlorofuran, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies used for its determination.

Physical Properties of this compound

This compound (CAS No: 3187-94-8) is a halogenated derivative of furan.[1] Its physical properties are crucial for handling, reaction setup, and purification processes in a laboratory or industrial setting. The primary physical constants are summarized below.

Table 1: Key Physical Properties of this compound

Physical PropertyValueConditions
Boiling Point74 °Cat 760 mmHg
Density1.217 g/cm³Not Specified

Data sourced from Chemsrc[2].

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not detailed in the public literature, standard analytical methods are employed. The following sections describe the established laboratory procedures for accurately measuring boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For a pure substance, the boiling point is a sharp, characteristic value at a given pressure.[3] The Thiele tube method is a common and efficient technique for this measurement, especially when working with small sample volumes.[4]

Methodology: Thiele Tube Method

  • Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small glass vial or Durham tube.[4]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the this compound sample.[4]

  • Apparatus Setup: The vial is securely attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed.[4]

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for uniform heating of the oil bath via convection.[4]

  • Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. Heating is continued until this vigorous bubbling is observed.[4]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Pressure Correction: The atmospheric pressure in the laboratory is recorded, as boiling points are pressure-dependent. The observed boiling point of 74 °C is standardized to 760 mmHg.[2]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume (d = m/V).[5] It is typically measured at a specific temperature, as volume can change with temperature.

Methodology: Mass and Volume Measurement

  • Mass Measurement: A clean, dry volumetric flask (e.g., 5 or 10 mL) is weighed on an analytical balance to determine its empty mass.

  • Volume Measurement: this compound is carefully added to the volumetric flask up to the calibration mark. The flask is re-weighed to determine the total mass of the flask and the liquid.

  • Calculation:

    • The mass of the this compound sample is calculated by subtracting the mass of the empty flask from the total mass.

    • The density is then calculated by dividing the mass of the sample by the known volume of the flask.

  • Temperature Control: The procedure is conducted at a controlled temperature, as density is temperature-dependent.[5] The resulting density of 1.217 g/cm³ is recorded at this standard temperature.[2]

Visualized Workflow

The logical flow for the experimental determination of these physical properties is outlined in the diagram below.

G Experimental Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start: Obtain This compound Sample bp_setup Assemble Thiele Tube Apparatus with Sample and Capillary Tube bp_start->bp_setup bp_heat Heat Apparatus Gently bp_setup->bp_heat bp_observe Observe for Continuous Stream of Bubbles bp_heat->bp_observe bp_cool Remove Heat and Allow to Cool bp_observe->bp_cool bp_record Record Temperature when Liquid Enters Capillary bp_cool->bp_record bp_end Result: Boiling Point bp_record->bp_end d_start Start: Obtain This compound Sample d_weigh_empty Weigh Empty Volumetric Flask d_start->d_weigh_empty d_fill Fill Flask to Calibration Mark d_weigh_empty->d_fill d_weigh_full Weigh Filled Flask d_fill->d_weigh_full d_calculate Calculate Mass (Full - Empty) Calculate Density (Mass / Volume) d_weigh_full->d_calculate d_end Result: Density d_calculate->d_end compound This compound (CAS: 3187-94-8) compound->bp_start compound->d_start

Caption: Workflow for determining the boiling point and density of this compound.

References

Spectroscopic Data for the Identification of 2-Chlorofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the identification and characterization of 2-chlorofuran. The information is compiled from various databases and literature sources to aid researchers in their analytical and drug development endeavors. This document presents available quantitative data in structured tables, outlines general experimental protocols for relevant spectroscopic techniques, and includes visualizations to illustrate key workflows.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmSolventReference
143.1Acetone-d₆[1][2]
129.9Acetone-d₆[1][2]
111.9Acetone-d₆[1][2]
108.1Acetone-d₆[1][2]
Source: S. Gronowitz, I. Johnson, A. B. Hoernfeldt Chem. Scripta 7, 211(1975)[1][2]
Table 2: Mass Spectrometry (GC-MS) Data
m/zIntensityNotes
378.0-
3813.3-
3996.0-
4013.2-
427.8-
68100.0Molecular Ion (M⁺) for ³⁵Cl isotope
694.3-
7032.5Molecular Ion (M⁺+2) for ³⁷Cl isotope
Source: SpectraBase[1]
Table 3: Gas Chromatography Data
ParameterValueColumn TypeReference
Kovats Retention Index628Standard non-polar[NIST Mass Spectrometry Data Center]

Experimental Protocols

Detailed experimental protocols from the primary literature for the spectroscopic analysis of this compound are not publicly available. Therefore, this section provides generalized, yet detailed, methodologies for the key spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of halogenated furan (B31954) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Acetone-d₆, Chloroform-d)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆).

    • Add a small amount of TMS (0.03-0.05% v/v) as an internal reference (δ = 0.00 ppm).

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Set a relaxation delay of 1-5 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled experiment.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

      • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Identify chemical shifts (δ) and coupling constants (J) for all signals.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups and characteristic vibrations.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with a suitable sampling accessory (e.g., KBr plates for thin film or ATR)

  • Volatile solvent for cleaning (e.g., isopropanol, acetone)

Procedure (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean and free of any residual sample. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them with known correlation tables for furan derivatives and C-Cl bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Helium (carrier gas)

  • Appropriate GC column (e.g., non-polar)

Procedure (GC-MS with Electron Ionization - EI):

  • Sample Preparation:

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the MS ion source to Electron Ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting components.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak (M⁺) and the M⁺+2 peak, which is characteristic of a chlorine-containing compound due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze Analyze Spectrum (δ, J, Integration) calibrate->analyze

Caption: Workflow for NMR Spectroscopy.

Experimental_Workflow_IR cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Process Spectrum (Transmittance/Absorbance) acquire->process identify Identify Characteristic Bands (cm⁻¹) process->identify

Caption: Workflow for IR (ATR) Spectroscopy.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze tic Analyze Total Ion Chromatogram analyze->tic mass_spec Analyze Mass Spectrum (M⁺, M⁺+2, Fragments) tic->mass_spec

Caption: Workflow for GC-MS Analysis.

References

Thermochemical Data for 2-Chlorofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-chlorofuran. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this guide details a state-of-the-art computational methodology for the accurate prediction of these properties. Additionally, standard experimental protocols for the determination of the enthalpy of formation are described to provide a complete picture for researchers.

Quantitative Thermochemical Data

Table 1: Summary of Thermochemical Data for this compound

Thermochemical PropertySymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)Not Available-
Standard Molar Entropy (gas, 298.15 K)S°(g)Not Available-
Molar Heat Capacity at Constant Pressure (gas, 298.15 K)Cp(g)Not Available-
Standard Gibbs Free Energy of Formation (gas, 298.15 K)ΔfG°(g)Not Available-

Table 2: Experimental Thermochemical Data for Furan (B31954) (for comparison)

Thermochemical PropertySymbolValueUnitsReference
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)-34.7 ± 0.8kJ/molNIST WebBook
Standard Molar Entropy (gas, 298.15 K)S°(g)265.43J/mol·KNIST WebBook
Molar Heat Capacity at Constant Pressure (gas, 298.15 K)Cp(g)65.4 ± 1.5J/mol·KNIST WebBook[1]

Methodologies for Determination of Thermochemical Properties

Given the absence of experimental data for this compound, this section details a robust computational approach for the accurate prediction of its thermochemical properties, alongside a standard experimental protocol for determining the enthalpy of formation.

Computational Protocol: High-Level Ab Initio Calculations

A recent study by Ryzhova and Druzhinina (2024) on the thermochemistry of 43 furan derivatives provides a high-level computational methodology that can be applied to this compound for accurate results.[2] The core of this approach is the use of the domain-based local pair natural orbital similarity transformed coupled-cluster singles and doubles with perturbative triples (DLPNO-CCSD(T)) method with a complete basis set (CBS) extrapolation.

Workflow for Computational Determination of Enthalpy of Formation:

  • Conformational Analysis: For molecules with rotational freedom, a conformational search is performed to identify the most stable conformers.

  • Geometry Optimization and Vibrational Frequencies: The geometries of the conformers are optimized, and harmonic vibrational frequencies are calculated. The B3LYP-D3(BJ)/def2-TZVPP level of theory is a suitable choice for this step.

  • Single-Point Energy Calculations: High-level single-point energy calculations are performed for the optimized geometries using the DLPNO-CCSD(T) method with a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) to allow for extrapolation to the CBS limit.

  • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, leading to significant cancellation of errors in the quantum chemical calculations. The selection of appropriate, well-characterized reference molecules is crucial for this step.

  • Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction at 0 K is calculated from the electronic energies of the participants.

  • Thermal Corrections: Thermal corrections to the enthalpy at 298.15 K are calculated using the previously obtained vibrational frequencies.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the target molecule (this compound) is then derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the reference molecules.

G cluster_Quantum_Chemistry Quantum Chemical Calculations cluster_Isodesmic_Reaction Isodesmic Reaction Approach A Geometry Optimization (e.g., B3LYP-D3(BJ)/def2-TZVPP) B Vibrational Frequencies A->B C Single-Point Energies (DLPNO-CCSD(T)/CBS) A->C F Calculate Reaction Enthalpy (ΔrH°) B->F C->F D Design Isodesmic Reaction D->F E Reference Molecules (Known ΔfH°) E->F G Calculated Enthalpy of Formation (ΔfH°) F->G

Computational workflow for determining the enthalpy of formation.
Experimental Protocol: Bomb Calorimetry

The standard experimental method for determining the enthalpy of formation of a combustible compound like this compound involves measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow for Determining Enthalpy of Combustion:

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

  • Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change are used to calculate the heat of combustion.

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation of this compound can then be calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

G A Weighed Sample in Bomb B Pressurize with O₂ A->B C Submerge in Calorimeter B->C D Measure Initial Temperature (T₁) C->D E Ignite Sample D->E F Measure Final Temperature (T₂) E->F G Calculate Heat of Combustion (ΔcH°) F->G H Calculate Enthalpy of Formation (ΔfH°) using Hess's Law G->H G H Enthalpy of Formation (ΔfH°) G Gibbs Free Energy of Formation (ΔfG°) H->G S Entropy of Formation (ΔfS°) S->G Cp Heat Capacity (Cp) Cp->H dH/dT T Temperature (T) T->G

References

An In-Depth Technical Guide to 2-Chlorofuran: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorofuran, a halogenated derivative of the heterocyclic aromatic compound furan (B31954). The document details its nomenclature, physicochemical properties, and a key synthetic methodology. This information is intended to be a valuable resource for professionals in research, and drug development who may utilize or encounter this compound in their work.

Nomenclature and Synonyms

The standard and systematic naming of chemical compounds is crucial for unambiguous identification. The nomenclature for this compound is well-established.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also commonly referred to as 2-chloro-furan.

Beyond its formal name, this compound is known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

  • Furan, 2-chloro-[1][2]

  • 2-Furanyl chloride[1]

  • 2-Furyl chloride[1]

  • Chlorofuran[1]

  • Oxolyl chloride[1]

Other identifiers include its CAS Registry Number, 3187-94-8.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.

PropertyValueReference(s)
Molecular Formula C₄H₃ClO[1][3]
Molecular Weight 102.52 g/mol [1][3]
Boiling Point 77 °C (170.6 °F)[1]
Density 1.189 g/cm³ at 25 °C (77 °F)[1]
CAS Number 3187-94-8[1][2]
IUPAC Name This compound[1][2]
SMILES C1=COC(=C1)Cl[1]
InChIKey YSMYHWBQQONPRD-UHFFFAOYSA-N[1][2]
LogP (octanol-water) 1.9[1]
Topological Polar Surface Area (TPSA) 13.1 Ų[1]

Synthesis of this compound: Experimental Protocol

The direct chlorination of furan presents a significant challenge due to the high sensitivity of the furan ring to acids, such as the hydrogen chloride (HCl) byproduct formed during the reaction, which can lead to vigorous polymerization.[1] However, a method for the direct synthesis of this compound in good yield has been developed, which focuses on the careful control of reaction conditions to mitigate polymerization.[1]

Principle

The synthesis involves the direct reaction of furan with chlorine gas. The key to a successful reaction is the immediate removal of the HCl byproduct from the reaction mixture to prevent the acid-catalyzed polymerization of the furan starting material and product.[1] This is achieved by conducting the chlorination in the vapor phase under specific temperature and concentration gradients.

Experimental Setup and Procedure

The following protocol is based on the direct chlorination method:

  • Apparatus: A reaction vessel equipped with a fractionation column, a chlorine inlet tube, a condenser, and a receiver is required. The chlorine inlet is positioned at the top of the packed section of the fractionation column.[1]

  • Reaction Initiation: Furan is charged into the reaction vessel and heated to boiling. The furan vapors rise through the fractionation column.[1]

  • Chlorination: A controlled stream of chlorine gas is introduced into the flowing furan vapor within the column. The reaction temperature should be maintained at approximately 40°C. A key parameter is the ratio of chlorine to furan vapor, which should not exceed about 0.1 volume of chlorine to one volume of furan vapor.[1]

  • Product and Byproduct Separation: As the reaction proceeds, the higher-boiling this compound condenses and flows back down into the reaction vessel. The lower-boiling unreacted furan vapor and the gaseous HCl byproduct continue to rise through the column.[1]

  • HCl Removal: The mixture of furan vapor and HCl exits the top of the column and enters the condenser. The furan is liquefied, and the gaseous HCl is separated and removed from the system. The condensed furan can be returned to the reaction vessel.[1]

  • Reaction Monitoring and Completion: The progress of the chlorination is monitored by the increase in the boiling point of the liquid in the reaction vessel. As more this compound is formed, the boiling point will rise from that of pure furan (31.4 °C) towards that of this compound (77 °C). The chlorination is halted when the desired conversion is achieved.[1]

  • Purification: The contents of the reaction vessel, a mixture of this compound and unreacted furan, are then subjected to fractional distillation to isolate the pure this compound.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound via direct chlorination.

Synthesis_of_2_Chlorofuran furan Furan reactor Reaction Vessel (Heated) furan->reactor column Fractionation Column reactor->column Furan Vapor product_mixture Product Mixture (this compound + Furan) reactor->product_mixture column->reactor Condensed this compound condenser Condenser column->condenser Furan Vapor + HCl Gas chlorine Chlorine Gas chlorine->column Controlled Introduction condenser->reactor Recycled Furan hcl_removal HCl Gas Removal condenser->hcl_removal distillation Fractional Distillation product_mixture->distillation pure_product Pure this compound distillation->pure_product

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chlorofuran in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chlorofuran in various palladium-catalyzed cross-coupling reactions. The furan (B31954) moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. The functionalization of this compound through cross-coupling methodologies offers a versatile and powerful strategy for the synthesis of diverse libraries of 2-substituted furans, which are valuable intermediates in drug discovery and development.

While this compound is a less reactive coupling partner compared to its bromo and iodo counterparts, the appropriate choice of catalyst, ligand, and reaction conditions can facilitate efficient transformations. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, Stille, Buchwald-Hartwig, and Negishi couplings for the derivatization of this compound.

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1][2] For the coupling of this compound, the use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is often beneficial to promote the challenging oxidative addition of the palladium catalyst to the C-Cl bond. The reaction is typically carried out in the presence of a base, such as a carbonate or phosphate, in a mixture of organic solvent and water.

General Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

Application Note:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [3][4][5]For this compound, this reaction can be challenging due to the lower reactivity of the C-Cl bond. The use of phosphine-free catalyst systems or bulky, electron-rich phosphine ligands can be effective. High reaction temperatures and polar aprotic solvents like DMF or NMP are often required.

General Reaction Scheme:

Experimental Protocol:

  • Materials: this compound, alkene (e.g., styrene, butyl acrylate), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(o-tolyl)₃, PPh₃, or none), base (e.g., Et₃N, K₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Procedure:

    • To a dry Schlenk tube, add the palladium catalyst (1-5 mol%) and ligand (if used, 2-10 mol%).

    • Evacuate and backfill the tube with an inert gas.

    • Add this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), the base (1.5-2.0 equivalents), and the solvent.

    • Heat the reaction mixture to a high temperature (100-150 °C) and stir for 12-48 hours.

    • Monitor the reaction by GC-MS or TLC.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary (Representative for Halo-Heterocycles):

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromofuranStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10075
22-Chloropyridinen-Butyl acrylatePd(OAc)₂ (1)NoneK₂CO₃NMP14082
33-BromothiopheneEthyl acrylatePd(OAc)₂ (3)PPh₃ (6)NaOAcDMA13090

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 R-X (this compound) R-X (this compound) R-X (this compound)->Oxidative Addition Carbopalladation Carbopalladation Intermediate Intermediate Carbopalladation->Intermediate Alkene Alkene Alkene->Carbopalladation Beta-Hydride Elimination Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product H-Pd(II)-X L2 H-Pd(II)-X L2 Beta-Hydride Elimination->H-Pd(II)-X L2 Base Base Base->H-Pd(II)-X L2 Regeneration R-Pd(II)-X L2->Carbopalladation Intermediate->Beta-Hydride Elimination H-Pd(II)-X L2->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

Application Note:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. [6][7][8]For the coupling of this compound, more forcing conditions, such as higher temperatures and the use of more active catalyst systems, may be necessary compared to bromo or iodo analogs. [9]Copper-free Sonogashira protocols can also be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

General Reaction Scheme:

Experimental Protocol:

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., Et₃N, DIPA), and an anhydrous solvent (e.g., THF, DMF).

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

    • Evacuate and backfill with an inert gas.

    • Add this compound (1.0 equivalent), the solvent, the base (2-3 equivalents), and the terminal alkyne (1.1-1.5 equivalents) via syringe.

    • Stir the reaction at room temperature or heat to 40-100 °C, monitoring by TLC or GC-MS.

    • Once the reaction is complete, cool to room temperature, and quench with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative for Halo-Heterocycles):

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-IodofuranPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT95
22-Bromothiophene1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF8088
32-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane10075

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 R-X (this compound) R-X (this compound) R-X (this compound)->Oxidative Addition Transmetalation_Pd Transmetalation_Pd R-Pd(II)-C≡C-R' L2 R-Pd(II)-C≡C-R' L2 Transmetalation_Pd->R-Pd(II)-C≡C-R' L2 Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 R-C≡C-R' R-C≡C-R' Reductive Elimination->R-C≡C-R' R-Pd(II)-X L2->Transmetalation_Pd R-Pd(II)-C≡C-R' L2->Reductive Elimination CuX CuX H-C≡C-R' H-C≡C-R' CuX->H-C≡C-R' π-complex Cu-C≡C-R' Cu-C≡C-R' H-C≡C-R'->Cu-C≡C-R' Deprotonation Base Base Base->H-C≡C-R' Cu-C≡C-R'->Transmetalation_Pd Transmetalation Cu-C≡C-R'->CuX

Caption: Catalytic cycles of the Sonogashira coupling.

Stille Coupling

Application Note:

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. For this compound, as with other chloroarenes, the reaction may require more active catalysts and higher temperatures.

General Reaction Scheme:

Experimental Protocol:

  • Materials: this compound, organostannane (e.g., tributyl(phenyl)tin), palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (optional, e.g., PPh₃, AsPh₃), and an anhydrous solvent (e.g., toluene, DMF).

  • Procedure:

    • In a Schlenk flask, dissolve this compound (1.0 equivalent) and the organostannane (1.1-1.2 equivalents) in the anhydrous solvent.

    • Degas the solution with an inert gas.

    • Add the palladium catalyst (1-5 mol%) and ligand (if used).

    • Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and aqueous KF solution (to precipitate tin byproducts).

    • Filter the mixture, separate the layers, and wash the organic phase.

    • Dry, concentrate, and purify the product by chromatography.

Quantitative Data Summary (Representative for Halo-Heterocycles):

EntryAryl HalideOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)
12-BromofuranTributyl(vinyl)tinPd(PPh₃)₄ (5)-THF6592
22-ChloropyridineTributyl(phenyl)tinPd₂(dba)₃ (2) / P(t-Bu)₃ (8)CsFDioxane10085
33-Iodothiophene(Thien-2-yl)tributylstannanePdCl₂(PPh₃)₂ (3)-DMF9091

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition trans-R-Pd(II)(X)L2 trans-R-Pd(II)(X)L2 Oxidative Addition->trans-R-Pd(II)(X)L2 R-X (this compound) R-X (this compound) R-X (this compound)->Oxidative Addition Transmetalation Transmetalation cis-R-Pd(II)(R')L2 cis-R-Pd(II)(R')L2 Transmetalation->cis-R-Pd(II)(R')L2 R'-Sn(Bu)3 R'-Sn(Bu)3 R'-Sn(Bu)3->Transmetalation Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' (2-Substituted-furan) R-R' (2-Substituted-furan) Reductive Elimination->R-R' (2-Substituted-furan) cis-R-Pd(II)(R')L2->Reductive Elimination trans-R-Pd(II)(X)L2->Transmetalation

Caption: Catalytic cycle of the Stille coupling.

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [10][11]This reaction is highly valuable for the synthesis of arylamines. The coupling of this compound with amines generally requires the use of specialized bulky, electron-rich phosphine ligands (Buchwald ligands) to facilitate the challenging C-Cl bond activation. A strong base, such as sodium tert-butoxide, is typically employed.

General Reaction Scheme:

Experimental Protocol:

  • Materials: this compound, primary or secondary amine, palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a bulky phosphine ligand (e.g., Xantphos, RuPhos), a strong base (e.g., NaOt-Bu, Cs₂CO₃), and an anhydrous, non-polar solvent (e.g., toluene, dioxane).

  • Procedure:

    • To a glovebox or a dry Schlenk tube under inert atmosphere, add the palladium precatalyst (1-4 mol%), the ligand (2-8 mol%), and the base (1.2-2.0 equivalents).

    • Add the solvent, followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

    • Seal the vessel and heat the mixture (80-120 °C) with stirring for the required time (6-24 hours).

    • After cooling, quench the reaction with water or saturated aqueous NH₄Cl.

    • Extract with an organic solvent, and wash the combined organic phases.

    • Dry, concentrate, and purify the product by column chromatography.

Quantitative Data Summary (Representative for Halo-Heterocycles):

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene10092
23-ChloropyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane11088
32-ChlorobenzofuranPiperidinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-BuOH10095

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition R-Pd(II)-X L R-Pd(II)-X L Oxidative Addition->R-Pd(II)-X L R-X (this compound) R-X (this compound) R-X (this compound)->Oxidative Addition Amine Coordination Amine Coordination [(R)Pd(II)(HNR'R'')L]X [(R)Pd(II)(HNR'R'')L]X Amine Coordination->[(R)Pd(II)(HNR'R'')L]X HNR'R'' HNR'R'' HNR'R''->Amine Coordination Deprotonation Deprotonation R-Pd(II)-NR'R'' L R-Pd(II)-NR'R'' L Deprotonation->R-Pd(II)-NR'R'' L Base Base Base->Deprotonation Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product R-Pd(II)-X L->Amine Coordination [(R)Pd(II)(HNR'R'')L]X->Deprotonation R-Pd(II)-NR'R'' L->Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Negishi Coupling

Application Note:

The Negishi coupling forms a carbon-carbon bond between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. [1][12]Organozinc reagents are more reactive than organoboranes and organosilanes but are generally tolerant of a wide range of functional groups. The preparation of the organozinc reagent is a critical step and is typically done in situ from the corresponding organic halide.

General Reaction Scheme:

Experimental Protocol:

  • Materials: this compound, organozinc reagent (prepared in situ or as a solution), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and anhydrous THF.

  • Procedure for Organozinc Reagent Preparation (from an organolithium):

    • In a dry Schlenk flask under an inert atmosphere, dissolve the corresponding organic halide (e.g., bromobenzene) in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes.

    • In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in THF.

    • Slowly transfer the organolithium solution to the zinc chloride solution at 0 °C and then allow to warm to room temperature.

  • Procedure for Negishi Coupling:

    • In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the palladium catalyst (2-5 mol%).

    • Slowly add the prepared organozinc reagent solution (1.2-1.5 equivalents) at room temperature.

    • Stir the reaction at room temperature or heat gently (40-60 °C) until completion.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase, followed by purification.

Quantitative Data Summary (Representative for Halo-Heterocycles):

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Yield (%)
12-Iodo-3-bromofuranPhenylzinc chloridePd(PPh₃)₄ (5)THFRT90 (at I)
22-ChloropyridineEthylzinc iodidePd(dppf)Cl₂ (3)THF6085
34-Iodotoluene2-Thienylzinc iodidePd(PPh₃)₄ (5)THFRT92

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary. [13][14] Negishi Coupling General Workflow

Negishi_Workflow cluster_reagent_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling R-X Organic Halide (R-X) R-ZnX Organozinc Reagent (R-ZnX) R-X->R-ZnX Oxidative Addition Zn Zinc Zn->R-ZnX This compound This compound R-ZnX->this compound Add to coupling reaction Coupled Product Coupled Product This compound->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product

Caption: General workflow for a Negishi cross-coupling reaction.

Safety Precautions and General Considerations

  • Inert Atmosphere: Many palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or in a glovebox.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of most of these reactions to prevent quenching of reagents and deactivation of the catalyst.

  • Reagent Quality: The purity of the catalyst, ligands, and bases can significantly impact the reaction outcome. Use high-purity reagents.

  • Toxicity: Organotin compounds used in the Stille coupling are highly toxic. Handle with extreme care and use appropriate personal protective equipment (PPE). Palladium compounds and many organic solvents can also be toxic. Always work in a well-ventilated fume hood and wear safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols: 2-Chlorofuran as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chlorofuran is a reactive heterocyclic compound that serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates. Its utility stems from the presence of the chlorine atom, which can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for key transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions that are fundamental in modern drug discovery and development. The resulting furan-containing scaffolds are integral to numerous biologically active molecules, including kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound can effectively participate in several of these transformations to yield highly functionalized furan (B31954) derivatives.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Heteroarylfurans

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The coupling of this compound with various aryl or heteroaryl boronic acids or their esters provides access to 2-substituted furans, which are common motifs in pharmaceuticals.

Application: Synthesis of biaryl and heteroaryl-aryl structures found in kinase inhibitors and other therapeutic agents.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃1,4-Dioxane1001680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875-85
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O801280-92

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, and the phosphine (B1218219) ligand.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent system.

  • Reaction: Heat the mixture to the specified temperature and stir vigorously for the indicated time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Catalyst, Ligand B Establish Inert Atmosphere A->B C Add Base and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification (Chromatography) G->H I 2-Arylfuran Product H->I

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Aminofurans

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine. This reaction provides a direct route to 2-aminofuran derivatives, which are important intermediates for various pharmaceuticals.

Application: Synthesis of arylamines and heteroarylamines, which are key pharmacophores in many drug molecules.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001280-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101875-85
3p-ToluidinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF802482-93
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene1001670-80

Note: Yields are highly dependent on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.5 equiv.), the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Logic cluster_reactants Reactants & Reagents A This compound (Aryl Halide) F Catalytic Cycle (Oxidative Addition, Reductive Elimination) A->F B Amine (Primary or Secondary) B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Phosphine Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G C-N Bond Formation F->G H 2-Aminofuran Product G->H

Caption: Key components and outcome of the Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The furan moiety is a privileged scaffold in many kinase inhibitors. The functionalized furans synthesized from this compound can serve as key intermediates in the construction of these complex molecules that target various signaling pathways implicated in diseases like cancer.

Signaling Pathways Targeted by Furan-Containing Kinase Inhibitors:

Many kinase inhibitors target key enzymes in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Below are diagrams of representative pathways that can be targeted by molecules derived from this compound intermediates.

VEGFR2_Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Stat3 STAT3 VEGFR2->Stat3 PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras Ras PKC->Ras Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Stat3->Proliferation

Caption: Overlapping Src and Abl kinase signaling pathways.

[1][2][3][4][5][6][7][8][9][10]Aurora Kinase Signaling in Cell Cycle

Aurora_Pathway cluster_cell_cycle Cell Cycle Phases cluster_mitotic_events Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB G1->G2 Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Role of Aurora kinases in the cell cycle.

This compound is a highly valuable precursor for the synthesis of a wide array of pharmaceutical intermediates. Its participation in robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. The furan-containing products of these reactions are key building blocks for the development of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for the Lithiation of 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the lithiation of 2-chlorofuran to generate 2-furyllithium, a versatile intermediate in organic synthesis. The methodology is based on a lithium-halogen exchange reaction, which allows for the regioselective formation of the organolithium species at the C2 position of the furan (B31954) ring.

The generated 2-furyllithium is a potent nucleophile that can be trapped with a variety of electrophiles to introduce diverse functional groups at the 2-position of the furan core. This method is a key strategy for the elaboration of furan-containing molecules, which are prevalent in pharmaceuticals, natural products, and functional materials.

Reaction Principle

The lithiation of this compound is achieved through a metal-halogen exchange reaction with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] This reaction is generally fast and is conducted at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the resulting organolithium intermediate and to minimize side reactions.[3] The equilibrium of the metal-halogen exchange favors the formation of the more stable organolithium species.[1] In the case of this compound, the reaction yields 2-furyllithium and n-butyl chloride. The 2-furyllithium can then be reacted in situ with an appropriate electrophile.

Experimental Protocol

This protocol is adapted from a similar procedure for the lithiation of 2,4-dibromofuran (B1626847) and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, acetone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dropping funnel (optional)

  • Low-temperature thermometer

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

  • Dissolution of Substrate: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (to achieve a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. A color change in the reaction mixture may be observed upon formation of the organolithium species.

  • Lithiation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: In a separate flame-dried flask, prepare a solution of the desired electrophile (1.1-1.5 eq) in anhydrous THF. Add this solution dropwise to the 2-furyllithium solution at -78 °C.

  • Reaction with Electrophile: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Warming: Allow the reaction to slowly warm to room temperature. The duration of warming can vary depending on the electrophile used.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (typically 3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired 2-substituted furan.

Data Presentation

The following table summarizes the key reaction parameters for the lithiation of this compound.

ParameterValue/Description
SubstrateThis compound
Reagentn-Butyllithium (n-BuLi)
Stoichiometry (n-BuLi)1.0 - 1.1 equivalents
SolventAnhydrous Tetrahydrofuran (THF)
Concentration0.1 - 0.5 M
Reaction Temperature-78 °C
Lithiation Time30 - 60 minutes
Electrophile Stoichiometry1.1 - 1.5 equivalents
Quenching AgentSaturated aqueous NH₄Cl

Experimental Workflow Diagram

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Work-up and Purification setup 1. Flame-dried flask under N2 dissolve 2. Dissolve this compound in anhydrous THF setup->dissolve cool 3. Cool to -78 °C dissolve->cool add_buli 4. Add n-BuLi dropwise at -78 °C cool->add_buli lithiation 5. Stir for 30-60 min at -78 °C add_buli->lithiation add_electrophile 6. Add electrophile in THF at -78 °C lithiation->add_electrophile react 7. Stir for 1-2 h at -78 °C add_electrophile->react warm 8. Warm to room temperature react->warm quench 9. Quench with sat. aq. NH4Cl warm->quench extract 10. Extract with Et2O or EtOAc quench->extract dry 11. Dry and concentrate extract->dry purify 12. Purify by column chromatography dry->purify product 2-Substituted Furan purify->product

Caption: Experimental workflow for the lithiation of this compound.

References

Application Notes and Protocols for 2-Chlorofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its reactivity, stemming from the electron-rich furan (B31954) ring and the presence of a halogen atom, allows for its participation in a variety of synthetic transformations. The chlorine substituent can act as a leaving group in cross-coupling reactions or influence the regioselectivity of cycloaddition reactions. These characteristics make this compound a valuable precursor for the synthesis of more complex molecules, including substituted furans, butenolides, and various scaffolds relevant to the development of pharmaceuticals and agrochemicals.[1] This document provides an overview of its applications, along with detailed protocols for key synthetic methodologies.

Key Applications in Organic Synthesis

This compound is primarily utilized in two major classes of reactions: cross-coupling reactions for the formation of carbon-carbon bonds and cycloaddition reactions for the construction of cyclic systems. It can also serve as a precursor for other important chemical motifs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds.[2] this compound can be employed as the electrophilic partner in several named reactions, although it is generally less reactive than its bromo- or iodo-furan counterparts. Optimization of reaction conditions, such as the choice of catalyst, ligand, and base, is often necessary to achieve high yields.

  • Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (boronic acid or ester) to form 2-aryl, 2-heteroaryl, or 2-vinylfurans. These products are common motifs in medicinal chemistry.[3]

  • Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene to introduce a vinyl group at the 2-position of the furan ring.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylfurans.

Table 1: Overview of Cross-Coupling Reactions with this compound

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Product Class
Suzuki-MiyauraAryl/Vinylboronic AcidPd(OAc)₂, PPh₃, or other phosphine (B1218219) ligands2-Aryl/Vinylfuran
HeckAlkenePd(OAc)₂, PPh₃2-Vinylfuran
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI2-Alkynylfuran

A generalized workflow for performing a cross-coupling reaction with this compound is depicted below.

G reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert 1 solvent Add Degassed Anhydrous Solvent inert->solvent 2 reaction Heat the Mixture to the Desired Temperature and Stir solvent->reaction 3 monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring 4 workup Cool, Dilute with Organic Solvent, and Perform Aqueous Workup monitoring->workup 5 purification Dry the Organic Layer and Purify (e.g., Column Chromatography) workup->purification 6

Caption: General experimental workflow for cross-coupling reactions.

Cycloaddition Reactions

The furan ring can act as a 4π-electron component (diene) in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a 2π-electron component in [2+2] photocycloaddition reactions.[4] The presence of the chloro substituent can influence the reactivity and stereoselectivity of these transformations.

  • [4+2] Diels-Alder Reaction: this compound can react with dienophiles to form bicyclic adducts. These adducts can serve as intermediates for the synthesis of complex polycyclic systems. The reaction often requires elevated temperatures or Lewis acid catalysis.

  • [2+2] Photocycloaddition (Paternò-Büchi Reaction): The photochemical reaction between this compound and a carbonyl compound can lead to the formation of oxetanes.[5] These reactions are typically carried out by irradiating the reactants with UV light.

G cluster_0 [4+2] Diels-Alder Reaction cluster_1 [2+2] Photocycloaddition This compound This compound Bicyclic Adduct Bicyclic Adduct This compound->Bicyclic Adduct + Dienophile Dienophile Dienophile->Bicyclic Adduct 2-Chlorofuran_2 This compound Oxetane Oxetane 2-Chlorofuran_2->Oxetane + hv Carbonyl Compound Carbonyl Compound Carbonyl Compound->Oxetane G start This compound + Arylboronic Acid catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O start->catalyst Reaction Conditions product 2-Arylfuran catalyst->product Heat (80-100°C)

References

Application Notes and Protocols: Synthesis of Substituted Furans from 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted furan (B31954) motifs are integral components of numerous pharmaceuticals, natural products, and advanced materials. Their unique electronic properties and ability to participate in various chemical transformations make them valuable scaffolds in medicinal chemistry and materials science. 2-Chlorofuran serves as a versatile and cost-effective starting material for the synthesis of a wide array of 2-substituted and 2,5-disubstituted furans. Its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a robust platform for introducing molecular diversity. These application notes provide detailed protocols for several key synthetic transformations starting from this compound, including Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as transformations via organometallic intermediates.

Synthetic Strategies Overview

This compound is an excellent substrate for a variety of C-C and C-N bond-forming reactions. The primary strategies involve the direct use of this compound in palladium-catalyzed cross-coupling reactions or its conversion into more reactive organometallic intermediates, such as Grignard or organolithium reagents, which can then react with various electrophiles.

Synthesis_Workflow cluster_intermediates Organometallic Intermediates cluster_products Substituted Furan Products cluster_reactions Reaction Types start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2 Pd Catalyst stille Stille Coupling start->stille R-SnBu3 Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu Catalyst grignard_rxn Grignard Formation (Mg/ether) start->grignard_rxn Mg, THF lithium_rxn Lithiation (n-BuLi) start->lithium_rxn n-BuLi, THF grignard Furan-2-ylmagnesium chloride electrophile_co2 Reaction with CO2 grignard->electrophile_co2 electrophile_carbonyl Reaction with Aldehydes/Ketones grignard->electrophile_carbonyl organolithium Furan-2-yllithium organolithium->electrophile_co2 organolithium->electrophile_carbonyl aryl 2-Arylfurans alkenyl 2-Alkenylfurans alkynyl 2-Alkynylfurans carboxy Furan-2-carboxylic acid alcohol Furan-2-yl carbinols suzuki->aryl stille->aryl stille->alkenyl sonogashira->alkynyl grignard_rxn->grignard lithium_rxn->organolithium electrophile_co2->carboxy electrophile_carbonyl->alcohol

Caption: General workflow for the synthesis of substituted furans from this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[1][2][3] This reaction is particularly effective for synthesizing 2-arylfurans from this compound, demonstrating good functional group tolerance.[1][4]

Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdII_complex R-Pd(II)L_n-Cl (Oxidative Addition Intermediate) pd0->pdII_complex Oxidative Addition pdII_trans R-Pd(II)L_n-Ar (Transmetalation Intermediate) pdII_complex->pdII_trans Transmetalation pdII_trans->pd0 Reductive Elimination product 2-Arylfuran (R-Ar) pdII_trans->product furan_Cl This compound (R-Cl) furan_Cl->pdII_complex boronic_acid ArB(OH)2 boronic_acid->pdII_trans base Base (e.g., K2CO3) base->pdII_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base / SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ / Toluene-H₂O100~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ / Dioxane-H₂O10096[1]
34-Cyanophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ / Dioxane-H₂O10087[1]
42-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ / DME8589[1]
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ / Toluene-EtOH-H₂O8094[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Assembly: To a flame-dried Schlenk flask or microwave vial, add the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq) under an inert atmosphere (Argon or Nitrogen).[5][6]

  • Reagent Addition: Add the solvent system (e.g., Toluene/H₂O, 4:1, 0.1 M).[5]

  • Substrate Addition: Add this compound (1.0 eq) to the mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to the specified temperature (e.g., 85-100 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylfuran.

Palladium-Catalyzed Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organotin compound (organostannane) with an organic halide.[7][8] It is highly effective for coupling with sp²-hybridized carbons, making it suitable for synthesizing 2-alkenyl and 2-arylfurans from this compound. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[7][8]

Quantitative Data Summary: Stille Coupling
EntryOrganostannaneCatalyst (mol%)Additive / SolventTemp (°C)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)LiCl / DMF95~80-90
2Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)CuI / NMP100~85-95
3Tributyl(2-thienyl)stannanePd₂(dba)₃ (2) / P(o-tol)₃ (8)None / Toluene110~75-85
4(E)-Tributyl(styryl)stannanePd(PPh₃)₄ (5)None / DMF80~88
Experimental Protocol: General Procedure for Stille Coupling
  • Assembly: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in an anhydrous solvent (e.g., DMF or Toluene, 0.2 M).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, additives like CuI or LiCl may be beneficial.[8][9]

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for 6-24 hours until TLC or GC-MS analysis indicates completion.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as a filterable solid.

  • Filtration & Extraction: Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., diethyl ether). Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the substituted furan.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[10] The reaction is co-catalyzed by palladium and copper complexes and is conducted under mild, basic conditions.[10][11] This makes it an excellent choice for the synthesis of 2-alkynylfurans from this compound.

Quantitative Data Summary: Sonogashira Coupling
EntryTerminal AlkynePd Cat. (mol%)Cu Cat. (mol%)Base / SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N / THF60~90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA / Toluene70~85-95
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N / DMF50~88
4EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineRT~92[12]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Assembly: To a dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (2-10 mol%) under an inert atmosphere.[11][13]

  • Reagent Addition: Add this compound (1.0 eq), an anhydrous solvent (e.g., THF or DMF), the amine base (e.g., Et₃N or DIPA, 2-3 eq), and the terminal alkyne (1.1-1.2 eq).[11]

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Synthesis via Organometallic Intermediates

This compound can be converted into highly reactive organolithium or Grignard reagents, which can then be trapped with various electrophiles.[14][15][16][17] This two-step approach broadens the scope of accessible derivatives to include carboxylic acids and alcohols.

Formation and Reaction of Furan-2-ylmagnesium chloride (Grignard Reagent)

Formation of the Grignard reagent from this compound allows for subsequent reactions with electrophiles like carbon dioxide (to form carboxylic acids) or aldehydes and ketones (to form secondary and tertiary alcohols, respectively).[14][16][18]

Experimental Protocol: Grignard Formation and Carboxylation
  • Grignard Formation:

    • Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.

    • Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux.[14]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[14]

  • Reaction with CO₂ (Carboxylation):

    • Cool the freshly prepared Grignard solution to 0 °C.

    • Pour the solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

    • Allow the mixture to warm to room temperature, then quench carefully by adding 1 M aqueous HCl until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield furan-2-carboxylic acid. Further purification can be achieved by recrystallization.

Formation and Reaction of Furan-2-yllithium

Organolithium reagents are typically more reactive than their Grignard counterparts.[15][19] Furan-2-yllithium can be generated from this compound via lithium-halogen exchange and reacts efficiently with a range of electrophiles.[17][20][21]

Experimental Protocol: Lithiation and Reaction with an Aldehyde
  • Lithiation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of furan-2-yllithium.

  • Reaction with an Aldehyde (e.g., Benzaldehyde):

    • To the cold (-78 °C) solution of furan-2-yllithium, add a solution of benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography to afford the corresponding furan-2-yl carbinol.

References

Application Notes and Protocols for the Quantification of 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorofuran is a halogenated heterocyclic organic compound that can be present as an impurity in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Due to its potential genotoxicity, stringent control and accurate quantification at trace levels are critical during drug development and manufacturing. This document provides detailed analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method due to its high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as an alternative technique.

Analytical Methods Overview

The choice between GC-MS and HPLC-UV for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and laboratory instrumentation availability. GC-MS is generally preferred for its superior sensitivity and specificity, especially for volatile compounds like this compound.[1] HPLC-UV offers a simpler alternative, which may be suitable for less complex matrices or when higher concentrations of this compound are expected.[1]

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance parameters for the GC-MS and HPLC-UV methods for this compound quantification. These values are representative of what can be expected from a validated method.

Table 1: Typical GC-MS Method Performance for this compound Quantification

ParameterExpected Performance
Linearity (R²)>0.999
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL

Table 2: Typical HPLC-UV Method Performance for this compound Quantification

ParameterExpected Performance
Linearity (R²)>0.998
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 10%
Limit of Detection (LOD)5 - 20 ng/mL
Limit of Quantification (LOQ)15 - 60 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a sensitive and selective method for the determination of this compound using GC-MS.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reliable results.[2][3] The goal is to extract this compound from the sample matrix and concentrate it for analysis.

  • Solid Samples (e.g., API, intermediates):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., Dichloromethane, HPLC grade) to dissolve the sample.

    • Vortex for 1 minute to ensure complete dissolution.

    • Dilute to the mark with the same solvent and mix well.

    • If necessary, filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • Liquid Samples (e.g., reaction mixtures):

    • Pipette a known volume of the liquid sample into a volumetric flask.

    • Dilute with a suitable solvent (e.g., Dichloromethane) to an appropriate concentration.

    • For aqueous samples, a liquid-liquid extraction (LLE) may be necessary. Extract the aqueous sample with an equal volume of Dichloromethane, separate the organic layer, and use it for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[4][5]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for this compound (C₄H₃ClO, MW: 102.52 g/mol ): m/z 102 (molecular ion), 73, and 68.[6]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the chosen solvent at concentrations bracketing the expected sample concentration.

  • Inject the standards and the prepared sample solutions into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the m/z 102 ion against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides an alternative method for the quantification of this compound, suitable for samples with higher concentrations or when GC-MS is unavailable.

1. Sample Preparation

  • Solid Samples:

    • Accurately weigh about 50 mg of the sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to the mark with the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

  • Liquid Samples:

    • Dilute a known volume of the sample with the mobile phase to achieve a concentration within the calibration range.

    • Filter if necessary.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (determine by running a UV scan, expected to be around 220-240 nm).

  • Injection Volume: 10 µL.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and sample solutions into the HPLC system.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualization of Workflows and Decision Making

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and a decision tree for method selection.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection Homogenization Homogenization (if solid) Sampling->Homogenization Extraction Extraction / Dissolution Homogenization->Extraction Cleanup Filtration / Cleanup Extraction->Cleanup Injection Chromatographic Injection Cleanup->Injection Separation Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Method Selection for this compound Analysis node_result node_result start Required Sensitivity? matrix Sample Matrix Complexity? start->matrix High hplc_uv Use HPLC-UV start->hplc_uv Low volatility Is Analyte Volatile? matrix->volatility Simple gc_ms Use GC-MS matrix->gc_ms Complex volatility->hplc_uv No volatility->gc_ms Yes

References

Application Note: Analysis of 2-Chlorofuran by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the identification and quantification of 2-Chlorofuran in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are intended for researchers, scientists, and professionals in drug development and environmental analysis. The methods described herein are based on established principles for the analysis of volatile organic compounds (VOCs) and chlorinated heterocyclic compounds. Due to the limited availability of specific experimental data for this compound, this note also provides an inferred mass spectral fragmentation pattern and example quantitative data for illustrative purposes.

Introduction

This compound (C₄H₃ClO) is a halogenated heterocyclic compound.[1] Its analysis is crucial in various fields, including environmental monitoring and as a potential intermediate or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and specificity. This document outlines the necessary protocols for sample preparation, GC-MS analysis, and data interpretation.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₃ClO[1]
Molecular Weight102.52 g/mol [1]
CAS Number3187-94-8[1]
Boiling Point~106-107 °C (Predicted)
Kovats Retention Index628 (Standard non-polar column)[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Samples

This protocol is suitable for the analysis of this compound in aqueous matrices such as water or biological fluids.

1. Sample Preparation: a. Pipette 5 mL of the liquid sample into a 20 mL headspace vial. b. Add a magnetic stir bar and an appropriate amount of a suitable internal standard (e.g., deuterated this compound or a compound with similar chemical properties and a different retention time). c. Seal the vial with a PTFE-lined septum and cap.

2. HS-SPME Procedure: a. Place the vial in a heated agitator. b. Equilibrate the sample at 60°C for 15 minutes with agitation. c. Expose a pre-conditioned SPME fiber (e.g., 85 µm Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C. d. Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Protocol 2: Purge and Trap for Gaseous and Solid Samples

This method is ideal for the analysis of this compound in air or solid matrices like soil or polymers.

1. Sample Preparation: a. For solid samples, accurately weigh 1-5 g of the homogenized sample into a purge vessel. Add a known volume of reagent-free water. b. For gaseous samples, a known volume of the gas is drawn directly into the purge and trap system. c. Add an appropriate internal standard.

2. Purge and Trap Procedure: a. Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. b. The purged volatiles are trapped on a suitable sorbent trap (e.g., Tenax®). c. The trap is then rapidly heated to desorb the analytes into the GC-MS system.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, hold for 2 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range35-200 amu
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Fragmentation Pattern:

  • m/z 102/104 (M+) : The molecular ion, showing the characteristic 3:1 ratio for a single chlorine atom.

  • m/z 73 : Loss of a chlorine radical (•Cl).

  • m/z 67 : Loss of a hydrogen chloride molecule (HCl).

  • m/z 45 : Loss of a C₂H₂Cl fragment.

  • m/z 38 : Likely corresponds to the C₃H₂⁺ fragment.

Selected Ion Monitoring (SIM) for Quantification:

For enhanced sensitivity and selectivity in quantitative analysis, the following ions are recommended for SIM mode:

Ion (m/z)Role
102Quantifier
104Qualifier
73Qualifier

Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the analysis of this compound. This data is for illustrative purposes to demonstrate the expected performance of the method. Actual performance characteristics must be determined experimentally.

ParameterValue
Retention Time (RT)Approximately 6.5 - 7.5 min (on a DB-5ms column)
Limit of Detection (LOD)0.1 µg/L (in water, using HS-SPME)
Limit of Quantification (LOQ)0.5 µg/L (in water, using HS-SPME)
Linearity (R²)> 0.995 (over a concentration range of 0.5 - 100 µg/L)
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid, Solid, Gas) InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Extraction (HS-SPME or Purge & Trap) InternalStandard->Extraction GC_Inlet GC Inlet (Desorption) Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Filtering) MS_Source->MS_Analyzer MS_Detector Detector (Signal Acquisition) MS_Analyzer->MS_Detector DataAcquisition Data Acquisition System MS_Detector->DataAcquisition Identification Identification (Mass Spectrum Library) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS methods outlined in this application note provide a robust framework for the sensitive and selective analysis of this compound. The combination of optimized sample preparation techniques, such as HS-SPME or Purge and Trap, with appropriate GC-MS parameters allows for reliable identification and quantification in diverse matrices. While the provided mass spectral data and quantitative performance are based on chemical principles and data from related compounds, they serve as a strong starting point for method development and validation. Researchers are encouraged to perform their own validation studies to establish method performance for their specific applications.

References

Application Notes and Protocols for Biological Activity Screening of 2-Chlorofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological activity screening of novel 2-chlorofuran derivatives. The protocols outlined below are foundational for assessing the potential of these compounds as anticancer and antimicrobial agents. The quantitative data and signaling pathways presented are based on published studies of structurally related furan (B31954) and benzofuran (B130515) derivatives and serve as a predictive framework for the evaluation of this compound analogs.

Anticancer Activity Screening

The furan scaffold is a recurring motif in compounds with significant anticancer properties. The introduction of a chlorine atom on the furan ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and thereby its cytotoxic effects.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of this compound derivatives is to determine their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Table 1: Representative Cytotoxic Activity of Furan and Benzofuran Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
BF-1 Benzo[b]furanMCF-7 (Breast)0.057[1]
BF-2 Benzo[b]furanMCF-7 (Breast)0.051[1]
F-1 Furan-2-carboxamideVariousPotent[2]
F-2 Furan derivativeNCI-H460 (Lung)0.0029[2]
CQT-1 Quinazoline-chalconeK-562 (Leukemia)0.622 - 1.81[3]
CQT-2 Quinazoline-chalconeHCT-116 (Colon)0.622 - 1.81[3]
CQT-3 Quinazoline-chalconeMCF7 (Breast)0.622 - 1.81[3]

Note: The data presented is for structurally related compounds and should be used as a reference for interpreting results from this compound derivative screening.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_0 Experimental Workflow: Cytotoxicity Screening A Seed Cancer Cells in 96-well plates B Treat with this compound Derivatives (Serial Dilutions) A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A generalized workflow for in vitro cytotoxicity screening.

Investigation of Apoptotic Mechanisms

Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce apoptosis (programmed cell death). This can be achieved by examining key apoptotic markers.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Table 2: Key Reagents for Caspase-3 Activity Assay

ReagentPurpose
Cell Lysis BufferTo lyse cells and release cellular contents
Caspase-3 Substrate (DEVD-pNA)A colorimetric substrate cleaved by active caspase-3
Reaction BufferProvides optimal conditions for the enzymatic reaction
Caspase-3 Inhibitor (DEVD-CHO)A negative control to ensure specificity

Protocol: Colorimetric Caspase-3 Activity Assay

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24 hours.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate. Include a negative control with the caspase-3 inhibitor.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm. An increase in absorbance indicates caspase-3 activity.[4]

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins (Bcl-2, Bax) and cleaved PARP.

Protocol: Western Blot Analysis

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

Potential Signaling Pathways in Anticancer Activity

Based on studies of related benzofuran derivatives, this compound compounds may exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[1][6]

G cluster_0 Potential Anticancer Signaling Pathways GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Chlorofuran This compound Derivative Chlorofuran->PI3K Inhibits Chlorofuran->AKT Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) Chlorofuran->MAPK_pathway Modulates NFkB NF-κB Chlorofuran->NFkB Inhibits MAPK_pathway->Proliferation MAPK_pathway->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Hypothetical signaling pathways modulated by this compound derivatives.

Antimicrobial Activity Screening

Furan derivatives have been reported to possess a broad spectrum of antimicrobial activities. The presence of a chloro-substituent may enhance this activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Table 3: Representative Antimicrobial Activity of Furan Derivatives

Compound ClassMicroorganismMIC (µg/mL)
5-NitrofuranGram-positive bacteriaInhibitory
5-NitrofuranGram-negative bacteriaInhibitory
3,5-disubstituted furanB. subtilis200
3,5-disubstituted furanE. coli200

Note: This data is for related furan derivatives and serves as a reference.[6]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_0 Workflow: Antimicrobial Screening A Prepare Standardized Microbial Inoculum C Inoculate 96-well Plates A->C B Serial Dilution of This compound Derivatives B->C D Incubate Plates C->D E Visually Assess for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for antimicrobial susceptibility testing.

References

Application Notes: Exploring the Potential of 2-Chlorofuran in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing heterocycles are a key structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The furan (B31954) ring can serve as a versatile scaffold for the introduction of diverse functionalities. 2-Chlorofuran, in particular, presents itself as a potentially useful building block for the synthesis of novel agrochemicals due to the reactive nature of the carbon-chlorine bond, which allows for various chemical transformations.

Despite its potential, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of commercially available agrochemicals that are explicitly synthesized from this compound. The synthetic routes for known furan-containing pesticides, such as the insecticide dinotefuran (B1670701) (a tetrahydrofuran (B95107) derivative), do not typically originate from this compound.

However, the inherent reactivity of this compound suggests its utility as a precursor for creating a library of furan-based compounds for agrochemical screening. This document provides an overview of the potential synthetic applications of this compound and conceptual protocols for leveraging its reactivity in the design and synthesis of new potential agrochemicals.

Potential Synthetic Pathways Utilizing this compound

The primary routes for functionalizing this compound involve the substitution of the chlorine atom. This can be achieved through nucleophilic aromatic substitution or modern cross-coupling methodologies. These reactions open the door to introducing a wide range of substituents that are commonly found in active agrochemical ingredients.

Nucleophilic Aromatic Substitution

The chlorine atom on the furan ring can be displaced by various nucleophiles, particularly when the ring is activated by an electron-withdrawing group. This approach can be used to introduce amine, ether, and thioether functionalities, which are prevalent in many agrochemical classes.

Conceptual Protocol for Nucleophilic Substitution:

A general procedure for the nucleophilic substitution of this compound would involve reacting it with a suitable nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base and a suitable solvent. The reaction may require elevated temperatures to proceed at a reasonable rate.

Reaction Step Reagents & Conditions Purpose
Reaction Setup This compound, Nucleophile (e.g., R-NH2, R-OH, R-SH), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMSO)To facilitate the displacement of the chloride ion by the nucleophile.
Reaction Heat (e.g., 80-150 °C), Inert atmosphere (e.g., N2 or Ar)To drive the reaction to completion and prevent side reactions.
Workup Aqueous quench, Extraction with an organic solvent (e.g., ethyl acetate), Washing of the organic layerTo isolate the crude product from the reaction mixture.
Purification Column chromatography, Recrystallization, or DistillationTo obtain the pure substituted furan product.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination could be employed to couple this compound with a variety of partners, leading to complex molecular architectures.

Conceptual Protocol for a Suzuki Coupling Reaction:

The Suzuki coupling reaction would enable the introduction of aryl or vinyl substituents at the 2-position of the furan ring.

Reaction Step Reagents & Conditions Purpose
Reaction Setup This compound, Boronic acid or ester, Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Toluene, Dioxane, DMF/water)To form a new carbon-carbon bond between the furan ring and the boronic acid partner.
Reaction Heat (e.g., 80-120 °C), Inert atmosphere (e.g., N2 or Ar)To facilitate the catalytic cycle and drive the reaction to completion.
Workup Filtration through Celite, Aqueous quench, Extraction with an organic solventTo remove the catalyst and isolate the crude product.
Purification Column chromatography or RecrystallizationTo obtain the pure 2-substituted furan product.

Visualization of Synthetic Potential

The following diagrams illustrate the potential synthetic pathways starting from this compound.

G cluster_start Starting Material cluster_reactions Potential Synthetic Transformations cluster_products Potential Agrochemical Precursors This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions 2-Aminofurans 2-Aminofurans Nucleophilic Substitution->2-Aminofurans  + R-NH2 2-Alkoxy/Aryloxyfurans 2-Alkoxy/Aryloxyfurans Nucleophilic Substitution->2-Alkoxy/Aryloxyfurans  + R-OH 2-Thiofurans 2-Thiofurans Nucleophilic Substitution->2-Thiofurans  + R-SH 2-Aryl/Vinylfurans 2-Aryl/Vinylfurans Cross-Coupling Reactions->2-Aryl/Vinylfurans  + R-B(OH)2 (Suzuki) G A This compound (Starting Material) B Library Synthesis via Nucleophilic Substitution & Cross-Coupling A->B C High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Candidate Selection E->F

Troubleshooting & Optimization

Stability and safe storage conditions for 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and safe storage of 2-Chlorofuran. The following sections offer troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Unexpected or rapid degradation of this compound. 1. Peroxide formation: Exposure to oxygen and/or light can initiate the formation of explosive peroxides.[1][2] 2. Improper storage: Storage at ambient temperature or in a container that is not airtight can accelerate degradation. 3. Contamination: Presence of impurities, such as acids or metals, can catalyze decomposition.1. Test for peroxides: Before use, especially with older containers, test for the presence of peroxides using peroxide test strips. If peroxides are present above the recommended limit, do not use the material and follow appropriate disposal procedures. 2. Ensure proper storage: Store this compound at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Use high-purity material: Ensure the this compound used is of high purity. If contamination is suspected, purification by distillation may be necessary, but exercise extreme caution due to the potential for peroxide detonation upon heating.
Inconsistent experimental results. 1. Variability in compound purity: Degradation of this compound can lead to the presence of impurities that may interfere with reactions. 2. Reaction with incompatible materials: this compound may react with strong oxidizing agents, strong acids, or strong bases.1. Verify purity: Use analytical methods such as Gas Chromatography (GC) to verify the purity of this compound before use. 2. Check compatibility: Review the safety data sheet (SDS) and relevant literature for chemical incompatibilities before setting up a reaction.
Discoloration of the this compound solution (e.g., yellowing or browning). 1. Polymerization: Furan (B31954) and its derivatives can polymerize in the presence of acid.[4] 2. Degradation: The formation of degradation products can lead to a change in color.1. Store properly: Store in a cool, dark place and avoid contact with acidic substances. 2. Handle under inert atmosphere: Minimize exposure to air to prevent oxidative degradation.
Precipitate formation in the storage container. 1. Peroxide crystallization: In advanced stages of degradation, peroxides can crystallize out of solution. These crystals are highly shock-sensitive and explosive.[2] 2. Polymerization: Solid polymer may precipitate from the liquid.1. DO NOT OPEN THE CONTAINER. If crystals are observed, especially around the cap or in the liquid, consider the material extremely hazardous. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal. 2. Follow safety protocols: Always visually inspect the container for any signs of crystallization or precipitation before handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), at a temperature of 2-8°C.[3] It should be kept away from light, heat, and sources of ignition.

Q2: How can I tell if my this compound has degraded?

A2: Signs of degradation include discoloration (yellowing or browning), the formation of a precipitate or crystals, and inconsistent results in your experiments. The most critical sign of hazardous degradation is the presence of peroxide crystals. It is crucial to test for peroxides in older samples or opened bottles before use.

Q3: What is the shelf life of this compound?

Q4: Are there any stabilizers that can be added to this compound to prolong its shelf life?

A4: While specific studies on stabilizers for this compound are not widely published, butylated hydroxytoluene (BHT) is a common stabilizer added to other ethers and chlorinated solvents to inhibit peroxide formation.[6] If you are considering adding a stabilizer, it is crucial to ensure it will not interfere with your intended application.

Q5: What are the primary hazards associated with this compound?

A5: The primary hazards are its flammability and its tendency to form explosive peroxides upon storage. It is also harmful if swallowed or inhaled and can cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CTo slow down the rate of potential degradation reactions, including peroxide formation.[3]
Atmosphere Inert gas (Nitrogen or Argon)To prevent contact with oxygen, which is necessary for peroxide formation.
Container Tightly sealed, opaque glass bottleTo prevent exposure to air and light, which can accelerate degradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid vigorous and potentially hazardous reactions.
Peroxide Testing Frequency (Opened Container) Every 3-6 monthsTo monitor for the formation of hazardous peroxides.
Disposal of Opened Container Within 12 months (if peroxide-free)To minimize the risk of significant peroxide accumulation over time.[5]

Experimental Protocols

Protocol 1: Detection of Peroxides in this compound

Objective: To qualitatively determine the presence of peroxides in a sample of this compound.

Materials:

  • Sample of this compound

  • Potassium iodide (KI) solution (10% w/v in water) or commercial peroxide test strips

  • Starch solution (1% w/v in water, freshly prepared)

  • Acetic acid

  • Small test tube or vial

Procedure using KI and Starch:

  • Place 1 mL of the this compound sample into a clean, dry test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add a few drops of acetic acid to acidify the mixture.

  • Shake the mixture for 1 minute.

  • Add a few drops of the fresh starch solution.

  • Observation: The formation of a yellow to brown color indicates the presence of peroxides. A dark blue or purple color upon addition of the starch solution confirms the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

Procedure using Commercial Test Strips:

  • Follow the manufacturer's instructions provided with the test strips.

  • Typically, this involves dipping the test strip into the this compound sample for a specified time.

  • Compare the color of the test strip to the color chart provided to determine the approximate peroxide concentration.

Interpretation of Results:

  • < 20 ppm: Generally considered safe for use.

  • 20-100 ppm: Use with caution. Avoid distillation or concentration.

  • > 100 ppm: Unsafe for use. Do not handle. Contact your EHS department for disposal.

Protocol 2: Stability-Indicating GC Method for Purity Assessment of this compound

Objective: To assess the purity of this compound and detect the presence of degradation products using Gas Chromatography (GC).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating furan derivatives.[7]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). A concentration of approximately 100 µg/mL is a good starting point.

  • Analysis: Inject the prepared sample into the GC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard of pure this compound).

    • Analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.

    • The purity can be estimated by calculating the peak area percentage of this compound relative to the total peak area of all components.

    • If using a GC-MS, the mass spectra of the additional peaks can be used to help identify the degradation products.

Mandatory Visualization

Stability_Factors cluster_storage Storage Conditions cluster_properties Chemical Properties cluster_degradation Degradation Pathways Temp Temperature Peroxide Peroxide Formation Temp->Peroxide Light Light Exposure Light->Peroxide Atmosphere Atmosphere (Oxygen) Atmosphere->Peroxide Container Container Integrity Container->Atmosphere influences Reactivity Inherent Reactivity Reactivity->Peroxide Impurities Presence of Impurities Polymerization Polymerization Impurities->Polymerization Other Other Degradation Impurities->Other Stability This compound Stability Peroxide->Stability decreases Polymerization->Stability decreases Other->Stability decreases

References

Technical Support Center: Purification of 2-Chlorofuran by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chlorofuran via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and its common impurities?

A1: Successful fractional distillation relies on the differences in boiling points between the target compound and any impurities. The boiling point of this compound is approximately 77°C. Common impurities include unreacted starting materials and byproducts from synthesis.

Data Presentation: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Furan (B31954)C₄H₄O68.0731.3
This compound C₄H₃ClO 102.52 ~77
2,5-DichlorofuranC₄H₂Cl₂O136.96Not readily available
2,3-DichlorofuranC₄H₂Cl₂O136.96Not readily available
3,4-DichlorofuranC₄H₂Cl₂O136.96Not readily available

Q2: What are the primary challenges when distilling this compound?

A2: this compound, like many furan derivatives, is susceptible to polymerization, especially in the presence of acidic impurities or upon prolonged heating. It can also be sensitive to air, potentially forming peroxides. Therefore, careful control of the distillation conditions is crucial to prevent degradation and ensure a high-purity product.

Q3: Are there any recommended additives to prevent polymerization during distillation?

A3: Yes, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the crude this compound before distillation can help suppress polymerization.[1]

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol outlines a general procedure for the fractional distillation of this compound, which should be adapted based on the specific scale and equipment of the experiment.

1. Preparation:

  • Ensure all glassware is thoroughly clean, dry, and free of any acidic residues.
  • Assemble the fractional distillation apparatus as depicted in the workflow diagram below. A Vigreux column is suitable for this separation.
  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
  • If desired, add a small amount of a polymerization inhibitor (e.g., BHT).

2. Inert Atmosphere:

  • Purge the entire system with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the distillation.[1]

3. Distillation:

  • Begin heating the distillation flask gently using a heating mantle.
  • Slowly increase the temperature until the mixture begins to boil.
  • The vapor will begin to rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
  • The first fraction collected will be enriched in the lower-boiling impurity, furan (boiling point ~31.3°C).
  • Monitor the temperature at the thermometer. A sharp increase in temperature will indicate that the this compound fraction is beginning to distill.
  • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (~77°C).
  • It is advisable to collect the distillate in several separate fractions to better isolate the pure compound.

4. Completion:

  • Do not distill to dryness to avoid the potential for peroxide accumulation and explosion.
  • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature under the inert atmosphere.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_dist Distillation cluster_comp Completion prep1 Clean & Dry Glassware prep2 Assemble Apparatus prep1->prep2 prep3 Add Crude this compound & Boiling Chips prep2->prep3 prep4 Add Inhibitor (Optional) prep3->prep4 dist1 Purge with Inert Gas prep4->dist1 dist2 Gentle Heating dist1->dist2 dist3 Collect Furan Fraction (~31.3°C) dist2->dist3 dist4 Monitor Temperature dist3->dist4 dist5 Collect this compound Fraction (~77°C) dist4->dist5 dist6 Do Not Distill to Dryness dist5->dist6 comp1 Cool Apparatus dist6->comp1 comp2 Store Purified Product comp1->comp2 G cluster_slow Slow/No Distillation cluster_temp Temp Fluctuation cluster_poly Darkening/Solidification cluster_yield Low Yield start Distillation Issue q1 Insufficient Heat? start->q1 q2 Uneven Boiling? start->q2 q3 Polymerization? start->q3 q4 Inefficient Separation? start->q4 s1a Increase Mantle Temp q1->s1a Yes s1b Insulate Column q1->s1b Yes s2a Check Boiling Chips/Stirring q2->s2a Yes s2b Collect as Intermediate Fraction q2->s2b No s3a Stop Heating Immediately q3->s3a Yes s3b Add Inhibitor in Future s3a->s3b s3c Consider Vacuum Distillation s3b->s3c s4a Use More Efficient Column q4->s4a Yes s4b Slow Distillation Rate q4->s4b Yes s4c Check for Leaks q4->s4c Yes

References

Common side reactions and byproducts in 2-Chlorofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-chlorofuran.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound by direct chlorination of furan (B31954)?

A1: The primary challenge is the high sensitivity of the furan ring to acidic conditions. The direct chlorination of furan produces hydrogen chloride (HCl) as a byproduct, which can catalyze a vigorous and exothermic polymerization of the starting material and the product, leading to the formation of black, tarry materials and significantly reducing the yield.[1] Controlling the reaction temperature and efficiently removing HCl are critical for a successful synthesis.

Q2: Are there alternative methods to direct chlorination for synthesizing this compound?

A2: Yes, an older method involves the decomposition of a chlorinated furoic acid. However, this process is generally considered economically unattractive for larger-scale synthesis.[1] Direct chlorination, despite its challenges, is often explored due to its atom economy.

Q3: What are the most common side reactions during the direct chlorination of furan?

A3: The most prevalent side reactions are:

  • Polymerization: Acid-catalyzed polymerization of furan is the most significant side reaction, leading to insoluble, dark-colored polymers.[1][2]

  • Polychlorination: If the reaction is not carefully controlled, further chlorination of this compound can occur, leading to the formation of dichlorofurans and other polyhalogenated species.[2]

  • Ring-Opening: Under harsh acidic conditions or in the presence of oxidizing agents, the furan ring can undergo cleavage.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the quantification of the remaining furan starting material and the formation of the this compound product. It is advisable to quench a small aliquot of the reaction mixture with a mild base before injection to prevent acid-catalyzed degradation in the GC inlet.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Suggestion
Excessive Polymerization The presence of significant amounts of black, insoluble material is a clear indicator of polymerization. This is likely due to an accumulation of HCl. Improve the efficiency of HCl removal from the reaction mixture. For vapor-phase reactions, ensure a sufficient flow of inert gas. For liquid-phase reactions, consider adding a non-nucleophilic acid scavenger.
Incorrect Reaction Temperature Furan is highly volatile (boiling point: 31°C). If the temperature is too high, the furan may be removed from the reaction zone before it can react. Conversely, if the temperature is too low, the reaction rate will be slow. Maintain the reaction temperature between the boiling points of furan and this compound (77°C), as suggested in vapor-phase protocols.[1]
Inefficient Mixing of Reactants In a vapor-phase setup, ensure turbulent flow to promote efficient mixing of furan and chlorine gas. In a liquid-phase reaction, ensure vigorous stirring.
Low Purity of Starting Materials Impurities in the furan starting material, such as water or acidic contaminants, can initiate polymerization. Use freshly distilled furan for the best results.
Issue 2: Formation of Dark, Tarry Byproducts
Possible Cause Troubleshooting Suggestion
Acid-Catalyzed Polymerization This is the most common cause of tar formation.[1] The key is to minimize the contact time of furan and this compound with the HCl byproduct. Consider designing the reactor setup to allow for the continuous removal of HCl and the product from the reaction zone.
Localized Hotspots Poor temperature control can lead to localized hotspots, accelerating decomposition and polymerization. Ensure uniform heating of the reaction vessel.
High Chlorine Concentration Introducing chlorine too quickly or at too high a concentration can lead to a rapid increase in HCl concentration and an uncontrolled exothermic reaction. Maintain a low ratio of chlorine to furan vapor, for example, not more than 0.1 volume of chlorine to one volume of furan vapor.[1]
Issue 3: Presence of Multiple Products in GC-MS Analysis
Possible Cause Troubleshooting Suggestion
Polychlorination The formation of dichlorinated and other poly-chlorinated furans indicates that the reaction has proceeded beyond the desired mono-chlorination. Reduce the reaction time or the amount of chlorine used. Analyze the reaction mixture at earlier time points to find the optimal reaction duration.
Ring-Opened Products The presence of straight-chain compounds may suggest ring-opening. This is more likely if there are oxidizing impurities or if the temperature is excessively high. Ensure an inert atmosphere and precise temperature control.
Isomeric Byproducts While this compound is the major product, small amounts of 3-chlorofuran (B3190982) could potentially form. The separation and identification of these isomers would require careful chromatographic analysis and comparison with analytical standards if available.

Summary of Potential Side Reactions and Byproducts

Side Reaction Byproduct(s) Conditions Favoring Formation
Polymerization Furan Polymers (dark, insoluble solids)Presence of acid (HCl), high temperatures, high concentration of furan.[1][2]
Polychlorination Dichlorofurans, TrichlorofuransHigh chlorine to furan ratio, prolonged reaction times.[2]
Ring-Opening Acyclic compoundsHarsh acidic conditions, presence of oxidizing agents.[2]

Experimental Protocols

While a universally optimized protocol is not available due to the challenging nature of this reaction, the following is a model laboratory-scale procedure based on the principles of vapor-phase chlorination designed to minimize byproduct formation.

Vapor-Phase Chlorination of Furan (Model Protocol)

  • Objective: To synthesize this compound by reacting furan vapor with chlorine gas while continuously removing the HCl byproduct.

  • Apparatus: A vertically mounted, heated reaction tube packed with an inert material (e.g., glass beads) to ensure a large surface area for reaction. The top of the tube is connected to a condenser and a collection flask, and the bottom is equipped with an inlet for furan vapor and chlorine gas.

  • Procedure:

    • Heat the reaction tube to a temperature between the boiling point of furan (31°C) and this compound (77°C). A temperature of around 40-50°C is a reasonable starting point.

    • Introduce a slow, steady stream of furan vapor into the bottom of the reaction tube. This can be achieved by gently heating a flask of liquid furan and carrying the vapor in a stream of an inert gas like nitrogen.

    • Simultaneously, introduce a dilute stream of chlorine gas, also mixed with an inert gas, into the reaction tube. The molar ratio of furan to chlorine should be kept high (e.g., >10:1) to minimize polychlorination.

    • The reaction occurs in the vapor phase within the heated tube. The product, this compound, being less volatile than furan, will condense in the upper, cooler parts of the tube and be collected.

    • The unreacted furan vapor, along with the HCl byproduct and the inert carrier gas, will exit the top of the reaction tube, where the furan can be condensed and collected for recycling, while the gaseous HCl is removed.

    • The collected crude this compound can be purified by fractional distillation.

Visual Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up vapor-phase reactor start->setup reagents Prepare furan and chlorine gas streams setup->reagents heat Heat reactor to 40-50°C reagents->heat introduce_reagents Introduce furan and chlorine vapor heat->introduce_reagents react Vapor-phase chlorination introduce_reagents->react collect Condense and collect crude this compound react->collect separate Separate HCl and unreacted furan collect->separate distill Purify by fractional distillation collect->distill end Pure this compound distill->end

Caption: Workflow for the vapor-phase synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Synthesis cluster_causes_yield Potential Causes for Low Yield cluster_causes_tar Potential Causes for Tar cluster_causes_impurities Potential Causes for Impurities cluster_solutions Solutions start Problem Identified low_yield Low/No Yield start->low_yield tar Tarry Byproducts start->tar impurities Multiple Products (GC-MS) start->impurities poly_yield Polymerization? low_yield->poly_yield temp_yield Incorrect Temp? low_yield->temp_yield mix_yield Poor Mixing? low_yield->mix_yield acid_tar Acid Buildup? tar->acid_tar hotspots_tar Hotspots? tar->hotspots_tar cl2_tar High [Cl2]? tar->cl2_tar polychloro_imp Polychlorination? impurities->polychloro_imp ringopen_imp Ring Opening? impurities->ringopen_imp improve_hcl_removal Improve HCl Removal poly_yield->improve_hcl_removal optimize_temp Optimize Temperature temp_yield->optimize_temp improve_mixing Enhance Mixing mix_yield->improve_mixing acid_tar->improve_hcl_removal uniform_heating Ensure Uniform Heating hotspots_tar->uniform_heating reduce_cl2 Reduce [Cl2] / Time cl2_tar->reduce_cl2 polychloro_imp->reduce_cl2 ringopen_imp->optimize_temp

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Preventing Furan Polymerization During Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in preventing the unwanted polymerization of furan (B31954) during chlorination reactions.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues related to furan polymerization during your experiments.

Issue 1: Rapid Darkening of the Reaction Mixture and Formation of Black Precipitate

  • Question: My reaction mixture containing furan turned dark brown or black shortly after adding the chlorinating agent, and a solid precipitated. What is happening, and how can I prevent it?

  • Answer: This is a classic indication of significant furan polymerization. The primary cause is the high sensitivity of the furan ring to acid-catalyzed polymerization, often initiated by the hydrogen chloride (HCl) byproduct of the chlorination reaction. Radical polymerization can also contribute to this issue.

    Solutions:

    • Acid Scavenging: The most effective way to prevent this is to neutralize the HCl as it forms.

      • Use of a Base: Incorporate a non-nucleophilic base, such as pyridine, into your reaction mixture. Pyridine will react with the HCl, preventing it from catalyzing the polymerization of furan.

    • Low Temperature: Perform the reaction at a very low temperature (e.g., -40°C) to reduce the rate of both the desired chlorination and the undesired polymerization.[1]

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction to minimize the presence of oxygen, which can initiate radical polymerization.

    • Milder Chlorinating Agents: Consider using chlorinating agents that do not produce HCl, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Issue 2: Low Yield of 2-Chlorofuran and Presence of Oligomers

  • Question: I am getting a low yield of the desired this compound, and my crude product analysis shows the presence of higher molecular weight species. What can I do to improve the yield and selectivity?

  • Answer: This suggests that while runaway polymerization might not be occurring, a significant portion of your furan is still being consumed by side reactions.

    Solutions:

    • Continuous Removal of HCl: A highly effective method is to perform the chlorination in the vapor phase, allowing for the continuous removal of the HCl byproduct. By keeping the concentration of HCl in the reaction zone low, polymerization is significantly suppressed.[2][3]

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Using ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures can help to stabilize reactive intermediates and minimize polymerization.

    • Radical Inhibitor: If you suspect radical polymerization is a contributing factor, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) to the reaction mixture. BHT can effectively quench radical species that may initiate polymerization.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of furan polymerization during chlorination?

A1: The primary mechanism is acid-catalyzed polymerization. Furan is highly susceptible to protonation by strong acids like HCl. The resulting protonated furan is a reactive electrophile that can attack another furan molecule, initiating a chain reaction that leads to the formation of polymers.

Q2: Can radical polymerization also be a problem?

A2: Yes, while acid-catalyzed polymerization is the main concern, radical polymerization can also occur, especially in the presence of oxygen, light, or radical initiators. This typically involves the formation of a radical cation of furan which then propagates.[6]

Q3: Are there any chlorinating agents that are less likely to cause polymerization?

A3: Yes, using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) is recommended. These reagents can chlorinate furan without the in-situ generation of HCl, thereby reducing the primary cause of polymerization.

Q4: How important is the reaction temperature?

A4: Temperature control is critical. Lowering the reaction temperature significantly slows down the rate of polymerization. For the direct chlorination of furan with chlorine gas, temperatures as low as -40°C have been shown to be effective in producing this compound while minimizing polymer formation.[1]

Q5: How can I purify furan before use to minimize polymerization?

A5: It is highly recommended to distill furan immediately before use to remove any polymeric impurities and peroxides that may have formed during storage. Store purified furan under an inert atmosphere and in the dark.

Data Presentation

Table 1: Comparison of Furan Chlorination Methods and Yields

Chlorination MethodChlorinating AgentTemperature (°C)Acid Scavenger/InhibitorSolventTypical Yield of this compound (%)Reference
Direct ChlorinationCl₂-40NoneNot specifiedMajor product[1]
Vapor Phase ChlorinationCl₂50Continuous HCl removalNone (vapor phase)High[2][3]
N-ChlorosuccinimideNCSRoom TemperatureThiourea (B124793) (catalyst)Acetonitrile (B52724)Moderate[7]
Sulfuryl ChlorideSO₂Cl₂Not specifiedNoneDichloromethaneVery good (for similar systems)[8]
Direct Chlorination with BaseCl₂< 0PyridineDichloromethaneGood (estimated)General Knowledge

Experimental Protocols

Protocol 1: Low-Temperature Direct Chlorination of Furan

This protocol is based on the principle of minimizing polymerization by conducting the reaction at a very low temperature.

  • Materials:

    • Furan (freshly distilled)

    • Chlorine gas

    • Dry ice/acetone or other suitable cooling bath

    • Anhydrous solvent (e.g., dichloromethane)

    • Standard laboratory glassware for reactions at low temperatures

  • Procedure:

    • Set up a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a drying tube.

    • Place the flask in a cooling bath and cool to -40°C.

    • Add freshly distilled furan to the flask.

    • Slowly bubble chlorine gas through the furan solution while maintaining the temperature at -40°C.

    • Monitor the reaction progress by TLC or GC analysis.

    • Upon completion, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine and HCl.

    • Allow the reaction mixture to warm to room temperature slowly.

    • Work up the reaction mixture as appropriate for your specific needs (e.g., washing with a dilute base to remove residual acid).

Protocol 2: Chlorination of Furan using N-Chlorosuccinimide (NCS)

This protocol utilizes a milder chlorinating agent to avoid the generation of HCl.

  • Materials:

    • Furan (freshly distilled)

    • N-Chlorosuccinimide (NCS)

    • Thiourea (catalyst)

    • Acetonitrile (anhydrous)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve furan and thiourea (5 mol%) in anhydrous acetonitrile under an inert atmosphere.

    • To this solution, add N-chlorosuccinimide (1.05–1.15 equivalents) in portions at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

    • Upon completion, the reaction mixture can be filtered to remove any solid byproducts.

    • The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Mandatory Visualization

Acid_Catalyzed_Polymerization Furan1 Furan Protonated_Furan Protonated Furan (Reactive Electrophile) Furan1->Protonated_Furan Protonation H_plus H+ Dimer_cation Dimer Cation Protonated_Furan->Dimer_cation Electrophilic Attack Furan2 Furan Polymer Polymer Dimer_cation->Polymer Chain Propagation (n Furan)

Caption: Acid-catalyzed polymerization pathway of furan.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., O₂) Radical Radical (R•) Initiator->Radical Activation Furan_Radical_Cation Furan Radical Cation Radical->Furan_Radical_Cation Electron Transfer Furan1 Furan Furan_Radical_Cation_prop Furan Radical Cation Dimer_Radical_Cation Dimer Radical Cation Furan_Radical_Cation_prop->Dimer_Radical_Cation Addition Furan2 Furan Polymer_Radical Polymer Radical Dimer_Radical_Cation->Polymer_Radical n Furan Radical1 Radical Stable_Product Stable Product Radical1->Stable_Product Combination Radical2 Radical

Caption: General steps in the radical polymerization of furan.

Prevention_Strategies cluster_problem Problem cluster_solutions Solutions Furan Furan Chlorination Chlorination (e.g., with Cl₂) Furan->Chlorination Polymerization Polymerization Furan->Polymerization HCl HCl Byproduct Chlorination->HCl Milder_Reagent Milder Reagent (e.g., NCS) Chlorination->Milder_Reagent Alternative Desired_Product This compound Chlorination->Desired_Product Leads to (with prevention) HCl->Polymerization Catalyzes Acid_Scavenger Acid Scavenger (e.g., Pyridine) HCl->Acid_Scavenger Neutralized by Low_Temp Low Temperature Polymerization->Low_Temp Inhibited by Milder_Reagent->Desired_Product Leads to

Caption: Logical workflow for preventing furan polymerization.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorofuran Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-chlorofuran.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds with this compound. The most commonly employed methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

  • Kumada Coupling: Utilizes Grignard reagents for C-C bond formation.

  • Negishi Coupling: Employs organozinc reagents for C-C bond formation.

  • Cyanation: For the introduction of a nitrile group.

Q2: What are the main challenges in cross-coupling reactions with this compound?

A2: The primary challenge is the activation of the C-Cl bond, which is generally less reactive than C-Br or C-I bonds. Being an electron-rich heterocycle, this compound can present additional challenges such as catalyst inhibition or side reactions. Careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent is crucial for successful coupling.

Q3: How do I choose the right palladium catalyst and ligand for my this compound coupling reaction?

A3: The choice of catalyst and ligand is critical for activating the C-Cl bond.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(0) complexes like Pd(PPh₃)₄. For challenging couplings, modern precatalysts that reliably form the active catalytic species can be advantageous.

  • Ligands: Electron-rich and bulky phosphine (B1218219) ligands are generally required to promote the oxidative addition of the C-Cl bond to the palladium center. For Suzuki-Miyaura and Buchwald-Hartwig reactions, biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. For Sonogashira and Heck reactions, a combination of a palladium source with phosphine ligands like PPh₃ or more specialized ligands may be necessary.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners. This is often exacerbated by the presence of oxygen, so thorough degassing of the reaction mixture is essential.

  • Protodechlorination: Replacement of the chlorine atom with a hydrogen atom. This can be minimized by using a non-protic solvent and ensuring the absence of water, unless required by the specific protocol.

  • Furan (B31954) Ring Opening: The furan ring can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere (argon or nitrogen).
Inappropriate Ligand The C-Cl bond of this compound requires an electron-rich and sterically hindered ligand for efficient oxidative addition. Screen a variety of ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos, RuPhos) for Suzuki and Buchwald-Hartwig reactions.
Incorrect Base The choice of base is crucial and reaction-dependent. For Suzuki-Miyaura, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Suboptimal Solvent The solvent affects the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents like dioxane, toluene, or DMF are common choices. For Suzuki reactions, a mixture with water is often used to dissolve the base. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature Aryl chlorides generally require higher reaction temperatures than the corresponding bromides or iodides. Cautiously increase the reaction temperature in 10-20 °C increments. Microwave heating can sometimes be beneficial for accelerating the reaction at lower temperatures.
Poor Quality Reagents Ensure this compound and the coupling partner are pure. Impurities can poison the catalyst. Boronic acids, in particular, can degrade over time.
Issue 2: Formation of Significant Byproducts
Side Reaction Troubleshooting Steps
Homocoupling of Coupling Partner This is often caused by the presence of oxygen. Improve the degassing procedure of the solvent and reaction setup. Using a pre-formed Pd(0) catalyst can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precursors.
Protodechlorination of this compound This can be caused by trace amounts of water or protic solvents. Use anhydrous solvents and reagents. If water is necessary for the reaction (e.g., in some Suzuki couplings), use the minimum required amount. Certain bases can also promote this side reaction.
Decomposition of Starting Material or Product The furan ring can be sensitive to harsh conditions. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.

Data Presentation: Recommended Starting Conditions

The following tables provide general starting conditions for various cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Condition
Palladium Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand XPhos, SPhos, or RuPhos (Ligand:Pd ratio 2:1 to 4:1)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 10:1 ratio)
Temperature 80-120 °C
Coupling Partner Aryl- or vinylboronic acid or ester (1.1-1.5 equivalents)

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended Condition
Palladium Precursor Pd₂(dba)₃ (1-3 mol%) or a G3-precatalyst
Ligand XPhos or BrettPhos (Ligand:Pd ratio 2:1 to 4:1)
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 90-130 °C
Coupling Partner Primary or secondary amine (1.1-1.5 equivalents)

Table 3: Sonogashira Coupling Conditions

ParameterRecommended Condition
Palladium Precursor Pd(PPh₃)₂Cl₂ (1-3 mol%)
Co-catalyst CuI (2-5 mol%)
Ligand PPh₃ (2-6 mol%)
Base Et₃N or DIPA (2-4 equivalents, can be used as solvent)
Solvent THF or DMF (anhydrous, degassed)
Temperature Room Temperature to 80 °C
Coupling Partner Terminal alkyne (1.1-1.5 equivalents)

Table 4: Heck Coupling Conditions

ParameterRecommended Condition
Palladium Precursor Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃ or P(o-tolyl)₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)
Solvent DMF, NMP, or Dioxane (anhydrous, degassed)
Temperature 100-140 °C
Coupling Partner Alkene (e.g., styrene, acrylate) (1.2-2.0 equivalents)

Table 5: Stille Coupling Conditions

ParameterRecommended Condition
Palladium Precursor Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ or AsPh₃ (if using Pd₂(dba)₃)
Solvent Toluene or THF (anhydrous, degassed)
Temperature 80-110 °C
Coupling Partner Organostannane (e.g., vinyltributyltin) (1.1-1.5 equivalents)

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Add this compound (1 equivalent) and the boronic acid or ester (1.2 equivalents).

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Oxidative_Addition->Aryl-Pd(II)-Cl(L2) Transmetalation Transmetalation Aryl-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 Base Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Aryl-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Oxidative_Addition->Aryl-Pd(II)-Cl(L2) Amine_Coordination Amine Coordination Aryl-Pd(II)-Cl(L2)->Amine_Coordination HNR1R2 Aryl-Pd(II)-Amine(L2) Aryl-Pd(II)-Amine(L2) Amine_Coordination->Aryl-Pd(II)-Amine(L2) Deprotonation Deprotonation Aryl-Pd(II)-Amine(L2)->Deprotonation Base Aryl-Pd(II)-Amido(L2) Aryl-Pd(II)-Amido(L2) Deprotonation->Aryl-Pd(II)-Amido(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Amido(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Aryl-NR1R2 Reductive_Elimination->Product Troubleshooting_Workflow Start Low or No Yield in This compound Coupling Check_Catalyst Is the catalyst system active? (Fresh reagents, inert atmosphere) Start->Check_Catalyst Optimize_Ligand Screen electron-rich, bulky ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand No Check_Reagents Are reagents pure? (this compound, coupling partner) Check_Catalyst->Check_Reagents Yes Optimize_Base Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) Optimize_Ligand->Optimize_Base Optimize_Temp Increase temperature incrementally Optimize_Base->Optimize_Temp Success Successful Coupling Optimize_Temp->Success Check_Reagents->Optimize_Ligand Yes Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Purify_Reagents->Optimize_Ligand

Technical Support Center: 2-Chlorofuran Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with 2-Chlorofuran. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin irritation. Furthermore, it is suspected of causing genetic defects and may cause cancer. Prolonged or repeated exposure may cause organ damage. It is also harmful to aquatic life with long-lasting effects. Similar to other furan (B31954) compounds, it may form explosive peroxides upon exposure to air and light, especially over time.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is mandatory.[1][2] Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles that meet ANSI Z87.1 standards, and a flame-resistant lab coat.[1][3] All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[1][3]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5][6] It should be stored under an inert gas and be protected from light. Due to the risk of peroxide formation, it is advisable to date the container upon receipt and opening and to test for peroxides periodically.[1] Store in a flammables-approved cabinet and away from incompatible materials such as oxidizing agents and strong acids.[7][8]

Q4: What should I do in the event of a this compound spill?

A4: For a small spill, immediately alert others in the area, ensure proper ventilation, and eliminate all ignition sources.[9] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[7][10] Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][7] For a large spill, evacuate the area immediately and contact your institution's emergency response team.[9][11]

Q5: What are the first-aid procedures for this compound exposure?

A5:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][12]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13][14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Q6: How should I dispose of this compound waste?

A6: this compound and any materials contaminated with it must be disposed of as hazardous waste.[17] Collect waste in a clearly labeled, sealed, and compatible container.[17][18] Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.[19][20]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₄H₃ClO[5][21][22]
Molecular Weight102.52 g/mol [5][21]
AppearanceNot specified, likely a liquid
Storage Temperature2-8°C, Sealed in dry conditions[5]
LogP (Octanol/Water Partition Coefficient)1.933[5]
Topological Polar Surface Area (TPSA)13.1 Ų[5][21]

Illustrative Experimental Protocol: General Handling Procedure

Disclaimer: This is a general, illustrative protocol for handling a hazardous liquid like this compound. Always refer to your institution's specific safety guidelines and the approved protocol for your experiment.

  • Preparation and Pre-Experiment Checks:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[13]

    • Assemble all necessary PPE (flame-resistant lab coat, chemical splash goggles, face shield, and chemical-resistant gloves).

    • Prepare and label all necessary glassware and equipment. Ensure all equipment is grounded to prevent static discharge.[1]

    • Have appropriate spill containment materials and a labeled hazardous waste container ready within the fume hood.

  • Handling and Dispensing:

    • Before opening, allow the refrigerated container of this compound to equilibrate to the ambient temperature inside the fume hood to prevent moisture condensation.

    • Conduct all manipulations, including weighing and transferring, entirely within the chemical fume hood.[1]

    • Use non-sparking tools for all operations.[6]

    • Carefully uncap the container and use a syringe or cannula for liquid transfer to minimize vapor release.

    • Immediately recap the this compound container after dispensing.

    • Slowly add the this compound to the reaction vessel.

  • Post-Procedure and Cleanup:

    • Quench any residual reactive material using an appropriate and validated procedure.

    • Rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect all rinsate as hazardous waste.

    • Wipe down the work surface within the fume hood.

    • Place all contaminated disposable materials (gloves, wipes, syringe tips) into the designated hazardous waste container.

    • Properly seal and label all waste containers.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[4]

Visual Workflow and Logic Diagrams

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood (Ground Equipment) prep_ppe->prep_setup handle_open Equilibrate and Open Container prep_setup->handle_open handle_transfer Transfer Chemical (Non-Sparking Tools) handle_open->handle_transfer handle_close Securely Close Container handle_transfer->handle_close emergency_spill Spill Response handle_transfer->emergency_spill Spill Occurs emergency_exposure First Aid for Exposure handle_transfer->emergency_exposure Exposure Occurs cleanup_decon Decontaminate Glassware & Surfaces handle_close->cleanup_decon cleanup_waste Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE & Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

G cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Detected is_major Is the spill major (>100mL or unmanageable)? start->is_major major_evacuate Evacuate Area Immediately is_major->major_evacuate Yes minor_alert Alert Colleagues & Eliminate Ignition Sources is_major->minor_alert No major_alert Alert Supervisor & Call Emergency Response major_evacuate->major_alert major_secure Secure Area (If Safe) major_alert->major_secure minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_contain Contain with Inert Absorbent minor_ppe->minor_contain minor_collect Collect Waste with Non-Sparking Tools minor_contain->minor_collect minor_dispose Place in Labeled Hazardous Waste Container minor_collect->minor_dispose minor_clean Decontaminate Spill Area minor_dispose->minor_clean

References

Technical Support Center: Troubleshooting Low Yields in 2-Chlorofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in reactions involving 2-chlorofuran.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in reactions with this compound?

Low yields in this compound reactions can stem from several factors, often related to the stability of the furan (B31954) ring and the reactivity of the C-Cl bond. Common issues include:

  • Instability of this compound: The furan ring is sensitive to strongly acidic or basic conditions, which can lead to decomposition or ring-opening side reactions.

  • Polymerization: Furan and its derivatives are susceptible to polymerization, especially in the presence of acid traces. The synthesis of this compound itself can be complicated by the formation of polymeric byproducts if hydrogen chloride is not effectively removed.[1]

  • Reagent Purity and Quality: Impurities in starting materials, reagents, or solvents can poison catalysts and lead to unwanted side reactions. This includes the purity of this compound itself, as well as the quality of bases, ligands, and coupling partners.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or inefficient stirring, can significantly impact yield.

  • Workup and Purification Losses: The product may be lost during the workup procedure through emulsions, solubility in the aqueous layer, or decomposition on silica (B1680970) gel during chromatography.[2][3] this compound and some of its derivatives can also be volatile, leading to losses during solvent removal.[2][3]

Q2: How stable is this compound and how should it be handled?

This compound is a reactive compound and should be handled with care. The furan ring's sensitivity to strong acids and bases is a key concern. It is advisable to store this compound under an inert atmosphere, refrigerated, and protected from light to minimize degradation. When used in reactions, it is crucial to ensure that all reagents and solvents are free from acidic impurities that could trigger polymerization.

Q3: What are the most common side reactions observed with this compound?

Besides polymerization and decomposition, several side reactions are common, particularly in cross-coupling reactions:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, resulting in the formation of furan. This is often observed in palladium-catalyzed reactions and can be promoted by the presence of moisture or other protic sources.

  • Homocoupling: The coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) couples with itself. This is often exacerbated by the presence of oxygen.

  • Catalyst Decomposition: The active catalyst can decompose, often indicated by the formation of palladium black, leading to a stalled reaction.

Q4: How can I effectively purify products derived from this compound?

A multi-step purification strategy is often the most effective:

  • Liquid-Liquid Extraction: This is a good first step to remove water-soluble impurities and acidic or basic residues.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. However, some furan derivatives can be sensitive to silica gel. In such cases, using a deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina (B75360) may be beneficial.

  • Recrystallization or Distillation: For solid products, recrystallization is an excellent final step to achieve high purity. For liquid products, distillation under reduced pressure can be effective, but care must be taken if the product is volatile.

Troubleshooting Guides for Specific Reactions

General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

Q: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound has a low yield. What should I check first?

A systematic approach is crucial for troubleshooting these reactions. The following workflow can help identify the root cause of low yields.

G start Low Yield in Cross-Coupling reagents 1. Check Reagent Quality - Purity of this compound? - Freshly opened/purified coupling partner? - Anhydrous solvents? - Active, pure base? start->reagents atmosphere 2. Verify Inert Atmosphere - Thoroughly degassed reaction mixture? - Maintained under Argon/Nitrogen? reagents->atmosphere catalyst 3. Evaluate Catalyst System - Appropriate Pd source and ligand? - Correct catalyst loading? - Signs of decomposition (Pd black)? atmosphere->catalyst conditions 4. Review Reaction Conditions - Optimal temperature? - Sufficient reaction time? - Efficient stirring? catalyst->conditions workup 5. Analyze Workup & Purification - Product lost in aqueous layer? - Decomposition on silica? - Volatility issues? conditions->workup solution Problem Identified & Yield Improved workup->solution

Caption: General troubleshooting workflow for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

Q: I am observing a low yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I improve it?

The Suzuki-Miyaura coupling of aryl chlorides can be challenging due to the strength of the C-Cl bond. Optimizing the catalyst system, base, and solvent is critical.

Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

The following table, based on data for the coupling of 4-chlorotoluene (B122035) and phenylboronic acid, provides a comparison of various palladium catalyst systems that can be adapted for this compound.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~95
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~85
Pd/C (3%)3WaterK₃PO₄1000.17100

Data is representative and compiled from multiple sources for comparison purposes.

Key Troubleshooting Points:

  • Catalyst and Ligand: For unreactive aryl chlorides like this compound, highly active catalysts are required. Systems based on bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are often effective.

  • Base: A strong base is typically necessary. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. The use of an aqueous base solution can be beneficial.

  • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF, toluene) and water is a common choice, as water helps to dissolve the inorganic base.

  • Temperature: Elevated temperatures (80-110 °C) are often required to facilitate the oxidative addition of the C-Cl bond to the palladium center.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) followed by the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is giving a poor yield. What are the likely causes?

Success in the Buchwald-Hartwig amination of this compound depends heavily on the interplay between the palladium catalyst, ligand, and base. The nature of the amine also plays a significant role.

Data Presentation: Influence of Base and Ligand on Buchwald-Hartwig Amination

The following table illustrates the effect of different bases and ligands on the amination of aryl halides, providing a starting point for optimization.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene10098
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene10096
2-BromopyridineAnilinePd₂(dba)₃ / XantPhosDBUToluene100High Conv.
Aryl ChloridePrimary AminePd(OAc)₂ / BINAPNaOtBuToluene100Good

Data is representative and compiled from multiple sources for comparison purposes.

Key Troubleshooting Points:

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, often requiring more active catalyst systems.

  • Ligand Choice: The choice of ligand is critical and depends on the amine. For primary aliphatic and aryl amines, bulky biarylphosphine ligands like XPhos or RuPhos are often excellent choices. For secondary amines, ligands like BrettPhos may be more suitable.

  • Catalyst Precursor: Using a pre-formed palladium catalyst (precatalyst) can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress.

  • Workup: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

Q: I am observing significant homocoupling of my alkyne and a low yield of the desired product in my Sonogashira reaction with this compound. What can I do?

The Sonogashira coupling of aryl chlorides requires forcing conditions, which can lead to side reactions like Glaser (alkyne homocoupling) and catalyst decomposition.

Key Troubleshooting Points:

  • Minimize Oxygen: Alkyne homocoupling is often promoted by oxygen in the presence of the copper co-catalyst. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to run the reaction under copper-free conditions. This typically requires a more active palladium catalyst system (e.g., with bulky, electron-rich ligands) and may need higher temperatures or longer reaction times.

  • Base Selection: An amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used. However, for challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ might be more effective.

  • Catalyst System: For aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective. More active systems employing ligands like cataCXium A or sXPhos can promote the difficult oxidative addition step.

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Grignard and Lithiation Reactions

Q: My attempt to form a Grignard reagent from this compound and subsequent reaction with an electrophile failed. What could be the issue?

Grignard and lithiation reactions are highly sensitive to moisture and air. The stability of the organometallic intermediate is also a key factor.

G start Grignard Reaction Failure moisture Moisture/Protic Source Present? - Glassware flame-dried? - Anhydrous ether/THF? - Electrophile anhydrous? start->moisture moisture->start If Yes, Dry System & Retry mg_surface Magnesium Activation - Freshly crushed/activated Mg turnings? moisture->mg_surface If No mg_surface->start If No, Activate Mg & Retry side_reaction Side Reactions - Wurtz coupling? - Protonolysis of Grignard reagent? mg_surface->side_reaction If Yes success Successful Reaction side_reaction->success

Caption: Troubleshooting logic for Grignard reactions with this compound.

Key Troubleshooting Points:

  • Strictly Anhydrous Conditions: The most common reason for failure is the presence of water or other protic impurities (e.g., alcohols), which will quench the highly basic Grignard reagent. All glassware must be rigorously dried, and solvents must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.

  • Solvent: Anhydrous diethyl ether or THF are the standard solvents. THF is a stronger coordinating solvent and can facilitate the formation of the Grignard reagent from less reactive chlorides.

Experimental Protocol: Formation and Reaction of 2-Furylmagnesium Chloride

  • Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place activated magnesium turnings (1.2 equiv.) in the flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel. Gentle warming or the addition of an iodine crystal may be needed to initiate the reaction (indicated by bubbling and a gray, cloudy appearance).

  • Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the anhydrous electrophile (1.0 equiv.) in anhydrous THF dropwise.

  • Workup: After the reaction is complete, quench by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash the organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product by distillation or column chromatography.

References

Technical Support Center: Purification of Crude 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 2-Chlorofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by direct chlorination of furan (B31954)?

A1: Crude this compound typically contains impurities derived from the starting materials, side reactions, and product degradation. The primary impurities include:

  • Unreacted Furan: Due to incomplete chlorination.

  • 2,5-Dichlorofuran: A common byproduct of over-chlorination.[1]

  • Hydrogen Chloride (HCl): A byproduct of the chlorination reaction that can catalyze polymerization.

  • Polymeric Materials: Furan is sensitive to acidic conditions and can polymerize, especially in the presence of HCl, leading to the formation of dark, tarry substances.[2]

  • Residual Solvents: If a solvent is used during the synthesis or workup.

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored in a tightly sealed container, in a dry environment, and refrigerated at 2-8°C to minimize degradation.[3]

Q3: My purified this compound is developing a yellow or brownish color over time. What is the cause and how can I prevent it?

A3: Discoloration is often an indication of product degradation, likely due to polymerization or oxidation. This can be accelerated by exposure to air, light, and residual acidic impurities. To prevent discoloration, ensure the product is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at the recommended low temperature. The presence of any residual HCl can also promote degradation; therefore, thorough purification is crucial.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both identifying and quantifying impurities in this compound.[2][4][5] The Kovats retention index for this compound on a standard non-polar column is 628, which can aid in its identification.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the purity and structure of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractional distillation setup.- Co-distillation of impurities with similar boiling points.- Thermal decomposition during distillation.- Use a longer fractionating column or one with higher efficiency (e.g., Vigreux or packed column).- Ensure a slow and steady distillation rate to allow for proper separation.- Consider vacuum distillation to lower the boiling point and minimize thermal stress.- Analyze each fraction by GC-MS to identify the impurity profile and optimize collection parameters.
Product Discoloration (Darkening) - Presence of acidic impurities (HCl) catalyzing polymerization.- Exposure to air and light, leading to oxidation and degradation.- Overheating during purification.- Before distillation, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove HCl.[6][7]- Handle the compound under an inert atmosphere where possible.- Use vacuum distillation to reduce the required temperature.
Low Yield of Purified Product - Significant loss of product in the forerun or tail fractions during distillation.- Product degradation during purification.- Incomplete separation from polymeric residues.- Optimize the collection range for the main fraction based on temperature and analytical data (GC-MS) of the fractions.- Minimize the time the compound is exposed to heat.- For highly viscous polymeric residues, consider a pre-purification step such as filtration through a plug of silica (B1680970) gel or celite.[8]
Presence of Polymeric Residue in Distillate - "Bumping" or vigorous boiling carrying over non-volatile impurities.- Distilling to dryness, causing thermal decomposition of the residue.- Ensure smooth boiling by using a magnetic stir bar or boiling chips.- Do not distill to complete dryness; leave a small amount of residue in the distillation flask.- If the problem persists, a preliminary filtration or decantation from the polymeric material may be necessary.
Unexpected Peaks in GC-MS Analysis - Contamination from solvents or glassware.- Formation of degradation products during analysis (e.g., in a hot GC inlet).- Incomplete removal of a specific impurity.- Ensure all glassware is thoroughly cleaned and dried.[9]- Use high-purity solvents for any washing or extraction steps.- Optimize GC-MS parameters to avoid on-column reactions.- Identify the impurity by its mass spectrum and adjust the purification strategy accordingly (e.g., a different type of wash or a more efficient distillation).

Data Presentation

Table 1: Physicochemical Properties of this compound and Key Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
FuranC₄H₄O68.0731.4
This compound C₄H₃ClO 102.52 77 [10]
2,5-DichlorofuranC₄H₂Cl₂O136.96~130-132

Table 2: Summary of Purification Methods for this compound

Purification Method Target Impurities Removed Expected Purity Typical Yield Key Advantages Key Disadvantages
Aqueous Basic Wash HCl, other acidic impurities->95% (of recovery)Simple, effective for acid removal.May introduce water, which needs to be removed before distillation.
Fractional Distillation Furan, 2,5-Dichlorofuran, residual solvents>98%70-90%Highly effective for separating compounds with different boiling points.Can lead to thermal degradation if not controlled.
Vacuum Distillation High-boiling impurities, reduces thermal degradation>98%75-95%Lower operating temperatures minimize decomposition.Requires specialized equipment.
Filtration through Silica/Celite Polymeric materials->90% (of recovery)Removes non-volatile, gummy residues.May not remove molecularly dissolved impurities.

Experimental Protocols

Protocol 1: Pre-Distillation Aqueous Wash

This protocol is designed to remove acidic impurities, primarily HCl, from the crude this compound.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Organic solvent (e.g., diethyl ether or dichloromethane) - Optional, for ease of handling.

Procedure:

  • Transfer the crude this compound to a separatory funnel. If the crude product is highly viscous, it can be diluted with an equal volume of an organic solvent like diethyl ether.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter or decant the dried liquid to remove the drying agent.

  • If a solvent was added, remove it under reduced pressure using a rotary evaporator. The resulting product is now ready for fractional distillation.

Protocol 2: Fractional Distillation at Atmospheric Pressure

This protocol is suitable for separating this compound from lower-boiling impurities like furan and higher-boiling impurities like 2,5-dichlorofuran.

Materials:

  • Pre-washed and dried crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a condenser and thermometer adapter

  • Thermometer

  • Receiving flasks

  • Heating mantle and magnetic stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. A ring of condensing vapor should move slowly up the column. If it rises too quickly, reduce the heating.

  • Forerun Collection: Collect the initial fraction that distills below ~75°C. This fraction will be enriched in any remaining furan (boiling point ~31°C) and other volatile impurities.

  • Main Fraction Collection: When the temperature stabilizes at approximately 77°C, change to a clean receiving flask and collect the main fraction of this compound.

  • Tail Fraction: If the temperature begins to rise significantly above 77°C, stop the distillation or collect the higher-boiling fraction in a separate flask. This fraction may contain 2,5-dichlorofuran.

  • Allow the apparatus to cool completely before disassembling.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_fractions Fraction Collection synthesis Crude this compound (contains Furan, 2,5-Dichlorofuran, HCl, Polymers) wash Aqueous Basic Wash (removes HCl) synthesis->wash Step 1 drying Drying (with Na2SO4 or MgSO4) wash->drying Step 2 distillation Fractional Distillation drying->distillation Step 3 forerun Forerun (<75°C) (Furan, Volatiles) distillation->forerun Fraction 1 main_fraction Pure this compound (~77°C) distillation->main_fraction Fraction 2 tail Tail (>78°C) (2,5-Dichlorofuran) distillation->tail Fraction 3

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Identified in Purified this compound low_purity Low Purity (GC-MS Analysis) start->low_purity discoloration Product Discoloration start->discoloration low_yield Low Yield start->low_yield inefficient_dist Inefficient Distillation low_purity->inefficient_dist thermal_decomp Thermal Decomposition low_purity->thermal_decomp acid_presence Residual Acid (HCl) discoloration->acid_presence discoloration->thermal_decomp low_yield->thermal_decomp collection_issue Improper Fraction Collection low_yield->collection_issue improve_dist Improve Distillation Setup (e.g., longer column) inefficient_dist->improve_dist basic_wash Perform Aqueous Basic Wash acid_presence->basic_wash vacuum_dist Use Vacuum Distillation thermal_decomp->vacuum_dist optimize_collection Optimize Collection Temperature Range collection_issue->optimize_collection

Caption: Troubleshooting logic for the purification of this compound.

References

Impact of residual catalysts on 2-Chlorofuran stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorofuran. The focus is on addressing stability issues that may arise due to the presence of residual catalysts from its synthesis.

Troubleshooting Guide

Issue 1: Unexpected Degradation of this compound During Storage or Reaction

You observe a decrease in the purity of your this compound sample over time, or your reaction yields are lower than expected, with the formation of unknown byproducts.

Possible Cause: Residual catalysts from the synthesis of this compound may be promoting its degradation. Common catalysts used in the synthesis of similar chlorinated heterocyclic compounds include Lewis acids (e.g., FeCl₃, AlCl₃) and transition metals (e.g., palladium, copper).[1][2] These residuals can catalyze decomposition, especially under thermal stress.[3][4]

Troubleshooting Steps:

  • Identify Potential Residual Catalysts: Review the synthesis procedure of your this compound to identify the catalysts used. If the material was purchased, request this information from the supplier.

  • Quantify Residual Metal Content: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of suspected residual metals.[5]

  • Implement a Catalyst Removal Protocol: If significant levels of residual catalysts are detected, consider implementing a purification step. Common methods include:

    • Aqueous Wash: Washing the organic solution of this compound with a dilute acid or base solution can help remove certain metal salts. For example, a dilute solution of sodium bicarbonate can be effective for removing acidic catalysts.[6]

    • Filtration through a Solid Support: Passing a solution of this compound through a plug of silica (B1680970) gel, alumina, or celite can effectively adsorb polar catalyst residues.[6]

    • Quenching: Before workup, the reaction mixture can be "quenched" to deactivate the catalyst. This often involves the addition of a reagent that reacts with and neutralizes the catalyst.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound degradation caused by residual catalysts?

A1: Signs of degradation include a change in color (e.g., darkening or yellowing), the appearance of new peaks in your analytical chromatograms (e.g., GC-MS or HPLC), a decrease in the main peak area corresponding to this compound, and a drop in pH if acidic byproducts are formed.

Q2: Which catalysts are most likely to cause stability issues with this compound?

A2: While specific data for this compound is limited, based on the chemistry of similar halogenated furans, Lewis acids (like iron(III) chloride or aluminum chloride) and transition metals (such as palladium, copper, and nickel complexes) are prime suspects.[1][2][3] These can promote polymerization, ring-opening, or other decomposition pathways.

Q3: How can I detect the presence of residual catalysts in my this compound sample?

A3: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method for quantifying a wide range of metal residues.[5] For a qualitative and sometimes semi-quantitative assessment, techniques like X-ray Fluorescence (XRF) can also be useful.

Q4: What is a general-purpose method for removing residual catalysts if I am unsure of their identity?

A4: A multi-step approach is often effective. First, perform an aqueous wash (e.g., with brine or a slightly acidic/basic solution) to remove water-soluble species. Then, pass a solution of your compound through a short column of silica gel or activated carbon. This combination can remove a broad spectrum of metallic and organic catalyst residues.

Q5: Can the degradation of this compound be prevented or minimized?

Data Presentation

Table 1: Hypothetical Impact of Residual Catalysts on this compound Purity Over Time

This table illustrates a potential scenario of how different residual catalysts could affect the stability of this compound at 25°C. Note: This data is illustrative and based on general chemical principles, not on specific experimental results for this compound.

Residual Catalyst (at 50 ppm)Initial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
None (Control)99.599.499.299.0
FeCl₃99.597.092.585.1
Pd(PPh₃)₄99.598.897.596.0
CuI99.598.296.093.5

Experimental Protocols

Protocol 1: General Procedure for Catalyst Quenching and Removal

This protocol provides a general workflow for deactivating (quenching) and removing a residual catalyst from a reaction mixture containing this compound.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5°C using an ice bath. This is crucial to control any exothermic reactions during quenching.[9]

  • Quenching:

    • For Lewis acid catalysts (e.g., FeCl₃, AlCl₃), slowly add a saturated aqueous solution of sodium bicarbonate or a dilute (1M) solution of NaOH while stirring vigorously. Monitor the pH to ensure neutralization.

    • For organometallic catalysts (e.g., those containing palladium or copper), a common quenching agent is a dilute aqueous solution of ammonium (B1175870) chloride or water.[7]

  • Extraction:

    • Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to extract the this compound.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine to remove water-soluble byproducts and quenching agents.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter the mixture to remove the drying agent.

  • Adsorbent Treatment (Optional but Recommended):

    • Pass the filtered organic solution through a small plug of silica gel or activated alumina. This will help in adsorbing any remaining non-polar catalyst residues.[6]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Stability-Indicating HPLC Method Development for this compound

This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound and detect degradation products.[11][12][13]

  • Forced Degradation Studies:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

    • Expose these solutions to stress conditions to induce degradation (typically 5-20%).[13] Common stress conditions include:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector. The detection wavelength should be chosen based on the UV spectrum of this compound.

  • Method Optimization:

    • Analyze the stressed samples using the initial HPLC conditions.

    • Adjust the mobile phase gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Catalyst Removal cluster_analysis Analysis & Storage cluster_degradation Potential Degradation start Reaction Mixture (this compound + Catalyst) quench Quenching start->quench 1. Cool & Add Quenching Agent degraded Degraded Product start->degraded If catalyst is not removed extract Aqueous Workup & Extraction quench->extract 2. Phase Separation dry Drying extract->dry 3. Remove Water adsorb Adsorbent Filtration (Silica/Alumina) dry->adsorb 4. Remove Residuals analyze Purity Analysis (GC/HPLC) adsorb->analyze 5. Quality Control store Store Purified This compound analyze->store stability Stability Study store->stability store->degraded Long-term instability

Caption: Experimental workflow for catalyst removal and stability assessment of this compound.

logical_relationship cluster_cause Root Cause cluster_effect Observed Effect cluster_indicators Indicators of Degradation cluster_solution Troubleshooting & Prevention catalyst Residual Catalyst (e.g., Lewis Acid, Transition Metal) degradation This compound Degradation catalyst->degradation promotes remove Catalyst Removal (Wash, Filtration) catalyst->remove address with color_change Color Change degradation->color_change purity_loss Purity Decrease (by HPLC/GC) degradation->purity_loss byproducts Formation of Byproducts degradation->byproducts quantify Quantify Residuals (ICP-OES) degradation->quantify investigate with storage Proper Storage (Cold, Inert Atm.) degradation->storage mitigate with

Caption: Logical relationship between residual catalysts and this compound instability.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorofuran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main methods for synthesizing this compound are:

  • Direct Chlorination of Furan (B31954): This is considered a commercially feasible method involving the direct reaction of furan vapor with chlorine gas. Careful control of reaction conditions is crucial to prevent polymerization.[1]

  • Decomposition of Chlorinated Furoic Acid: This method involves the decomposition of a corresponding chlorinated furoic acid. However, it is generally considered economically unattractive.[1]

Q2: What are the major challenges in the synthesis of this compound?

A2: The primary challenge is the high sensitivity of furan to hydrogen chloride (HCl), which is a byproduct of the direct chlorination process. The presence of HCl can catalyze a vigorous exothermic polymerization of furan, leading to the formation of large amounts of black polymeric material and reducing the yield of the desired product.[1] The key to a successful synthesis is the immediate removal of HCl from the reaction system.[1]

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is a colorless liquid.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₄H₃ClO[2][3]
Molecular Weight102.52 g/mol [2][4]
Boiling Point77 °C[1]
Density1.189 g/cm³ at 25 °C[1]
CAS Number3187-94-8[3][5][6]

Q4: What are the essential safety precautions when handling this compound?

A4: this compound is a hazardous substance and requires careful handling.[7][8]

  • Health Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Physical Hazards: It is an extremely flammable liquid and vapor and may form explosive peroxides.[8]

  • Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection.[7][9] Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under nitrogen, protected from direct sunlight.[2][8]

Troubleshooting Guide

Q5: My reaction is producing a low yield of this compound. What are the possible causes and solutions?

A5: Low yields are often linked to suboptimal reaction conditions or the presence of impurities.

Possible CauseRecommended Solution
Furan Polymerization: Presence of HCl byproduct is causing furan to polymerize.[1]Ensure the immediate and efficient removal of HCl from the reaction system as it is formed. This can be achieved by operating under conditions that facilitate its instantaneous removal.[1]
Incorrect Reaction Temperature: The temperature is not maintained within the optimal range.Maintain the reaction temperature between the boiling points of furan (31°C) and this compound (77°C), not exceeding 100°C.[1]
Improper Reagent Ratio: The ratio of chlorine to furan vapor is too high.Use a ratio of not more than about 0.1 volume of chlorine to one volume of furan vapor.[1]
Impure Furan: The starting furan may contain impurities that inhibit the reaction.Use freshly distilled furan for the reaction.

Q6: I am observing the formation of a black, tar-like substance in my reaction vessel. What is it and how can I prevent it?

A6: The black, tar-like substance is likely a polymer of furan. This is a common issue caused by the presence of hydrogen chloride.

  • Cause: Furan is extremely sensitive to acids, and the HCl generated during chlorination acts as a catalyst for vigorous exothermic polymerization.[1]

  • Prevention: The most effective way to prevent this is to design the reaction setup for the instantaneous removal of HCl from the vapor stream.[1] This can be done by flowing the furan vapor and condensing the this compound and unreacted furan, which separates them from the gaseous HCl.[1]

Q7: How can I effectively purify the synthesized this compound?

A7: Purification of this compound is typically achieved through distillation.[1]

  • Procedure: After the reaction, the condensed product mixture, which contains this compound and unreacted furan, can be separated by fractional distillation.

  • Troubleshooting: If the product is contaminated with polymeric material, a preliminary filtration or decantation may be necessary before distillation. Ensure the distillation apparatus is dry and the process is conducted under an inert atmosphere to prevent peroxide formation.

Experimental Protocols

Direct Vapor-Phase Chlorination of Furan

This method is based on the principle of reacting furan in the vapor phase with chlorine gas while continuously removing the hydrogen chloride byproduct to prevent polymerization.[1]

Materials and Equipment:

  • Furan (freshly distilled)

  • Chlorine gas

  • Nitrogen gas (for inert atmosphere)

  • Vaporizer for furan

  • Reaction column (packed or unpacked)

  • Condensers

  • Receiving flasks

  • Temperature and flow controllers

Procedure:

  • Set up the reaction apparatus, ensuring all glassware is dry and the system can be maintained under an inert atmosphere.

  • Establish a continuous flow of furan vapor through the reaction column. The furan is vaporized and maintained at a temperature between its boiling point (31°C) and that of this compound (77°C).[1]

  • Introduce a controlled stream of chlorine gas into the flowing furan vapor. The volumetric ratio of chlorine to furan should not exceed 0.1.[1]

  • Maintain the reaction temperature not higher than 100°C.[1]

  • The reaction mixture, now containing this compound, unreacted furan, and hydrogen chloride, passes through a series of condensers.

  • The first condenser, maintained at a temperature to selectively condense this compound, allows the lower-boiling furan and HCl to pass through.

  • A subsequent condenser, at a lower temperature, condenses the unreacted furan, separating it from the gaseous HCl.[1]

  • The collected crude this compound can be purified by fractional distillation.[1]

Reaction Parameters Summary

ParameterValue
ReactantsFuran, Chlorine
Reaction PhaseVapor
TemperatureBetween boiling points of furan and this compound (not exceeding 100°C)[1]
Reactant Ratio (Volume)Chlorine:Furan ≤ 0.1[1]
Key ChallengeFuran polymerization due to HCl byproduct[1]
Mitigation StrategyInstantaneous removal of HCl[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification furan Furan vaporizer Vaporizer furan->vaporizer Liquid reaction_column Reaction Column (T < 100°C) vaporizer->reaction_column Furan Vapor condenser1 Condenser 1 (Condenses this compound) reaction_column->condenser1 Product Mixture Vapor chlorine Chlorine Gas chlorine->reaction_column Cl₂ (≤ 0.1 vol) condenser2 Condenser 2 (Condenses Furan) condenser1->condenser2 Furan Vapor + HCl distillation Fractional Distillation condenser1->distillation Crude this compound condenser2->vaporizer Recycled Furan hcl_removal HCl Gas Removal condenser2->hcl_removal HCl Gas product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Polymer Formation check_hcl Is HCl being removed efficiently? start->check_hcl check_temp Is reaction temp between 31-77°C (not >100°C)? check_hcl->check_temp Yes improve_separation Improve separation of gaseous HCl from condensed products. check_hcl->improve_separation No check_ratio Is Cl₂:Furan ratio ≤ 0.1 by volume? check_temp->check_ratio Yes adjust_temp Adjust temperature controllers. check_temp->adjust_temp No adjust_ratio Reduce chlorine flow rate. check_ratio->adjust_ratio No success Problem Resolved check_ratio->success Yes improve_separation->success adjust_temp->success adjust_ratio->success

Caption: Troubleshooting guide for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical step in molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, offering detailed insights into the molecular framework and electronic environment of atomic nuclei. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-chlorofuran, benchmarked against unsubstituted furan (B31954) and other 2-substituted analogs. By examining the variations in chemical shifts (δ) and coupling constants (J), we can deduce the electronic effects of different substituents on the furan ring.

Comparative Spectral Data

The introduction of a substituent at the C2 position of the furan ring significantly alters the electronic distribution, leading to predictable changes in the NMR spectra of the ring protons and carbons. The tables below summarize the ¹H and ¹³C NMR spectral data for this compound and selected reference compounds. The data for the halogenated furans are presented in Acetone-d₆, and it should be noted that minor chemical shift variations may occur when comparing with spectra recorded in other solvents like CDCl₃ due to solvent effects.

Table 1: ¹H NMR Spectral Data of Furan and 2-Substituted Furans

CompoundSolventH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)Coupling Constants (Hz)
FuranCDCl₃6.386.387.44J₃₄ ≈ 3.3, J₄₅ ≈ 1.8, J₃₅ ≈ 0.8
This compound Acetone-d₆6.406.457.55J₃₄ = 3.4, J₄₅ = 1.9, J₃₅ = 0.5
2-Bromofuran (B1272941)Acetone-d₆6.516.447.59J₃₄ = 3.4, J₄₅ = 1.9, J₃₅ = 0.6
2-Methylfuran (B129897)CDCl₃5.936.237.25J₃₄ = 3.2, J₄₅ = 1.8, J₃₅ ≈ 1.0

Table 2: ¹³C NMR Spectral Data of Furan and 2-Substituted Furans

CompoundSolventC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
FuranCDCl₃142.8109.7109.7142.8
This compound Acetone-d₆148.2111.9108.0119.8
2-BromofuranAcetone-d₆130.4112.9112.5122.0
2-MethylfuranCDCl₃151.9106.1110.5141.2

Spectral Interpretation and Comparison

The electronegative chlorine atom in this compound exerts a significant influence on the chemical shifts of the furan ring. In the ¹H NMR spectrum, the proton adjacent to the oxygen, H5, is the most deshielded, appearing at the lowest field (7.55 ppm). The protons H3 and H4 have similar chemical shifts.

In the ¹³C NMR spectrum, the C2 carbon directly attached to the chlorine atom is significantly deshielded to 148.2 ppm. The C5 carbon also experiences a downfield shift to 119.8 ppm compared to unsubstituted furan, while C3 and C4 are less affected. This pattern of deshielding is consistent with the electron-withdrawing nature of the halogen substituent. Comparing this compound to 2-bromofuran reveals similar trends, although the heavier halogen in 2-bromofuran has a more pronounced shielding effect on the directly attached C2 carbon due to the "heavy atom effect". In contrast, the electron-donating methyl group in 2-methylfuran causes an upfield shift of the adjacent C3 proton and a downfield shift of the C2 and C5 carbons.

Visualizing Experimental Workflow and Structural Relationships

To clarify the processes and concepts discussed, the following diagrams illustrate the typical workflow for NMR analysis and the logical relationship between substitution and spectral changes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Filter Solution into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H and 13C Spectra F->G H Fourier Transform (FID -> Spectrum) G->H I Phase and Baseline Correction H->I J Calibrate Chemical Shifts I->J K Integrate Peaks (1H) and Analyze Coupling Constants J->K L Assign Signals and Elucidate Structure K->L

Caption: General experimental workflow for NMR spectral analysis.

G cluster_furan Furan Ring cluster_substituents 2-Substituent (X) cluster_effects Effect on Chemical Shifts (δ) Furan Furan Cl Cl (Electron Withdrawing) Br Br (Electron Withdrawing) CH3 CH3 (Electron Donating) Downfield Downfield Shift (Deshielding) (Larger δ value) Cl->Downfield Protons (H3, H4, H5) Carbons (C2, C3, C4, C5) Br->Downfield Protons (H3, H4, H5) Carbons (C3, C4, C5) CH3->Downfield Carbons (C2, C5) Upfield Upfield Shift (Shielding) (Smaller δ value) CH3->Upfield Protons (H3)

Caption: Logical relationships of substituent effects on NMR chemical shifts.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-25 mg of the furan derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) to the solution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final sample volume should be sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.

  • Setup: Before acquisition, the instrument must be properly tuned to the correct frequencies for the desired nuclei (¹H and ¹³C), and the magnetic field homogeneity must be optimized through a process called shimming. The deuterium (B1214612) signal from the solvent is used for field-frequency locking.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient for most furan derivatives.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

  • Spectral Width: A wider spectral width of about 200-220 ppm is required for ¹³C NMR.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 to 4096) is necessary.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used to ensure proper relaxation of the carbon nuclei.

5. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Correction and Calibration: The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Analysis: For ¹H spectra, the integral of each signal is calculated to determine the relative number of protons. The splitting patterns (multiplicity) and coupling constants are analyzed to determine the connectivity of protons in the molecule. For ¹³C spectra, the chemical shift of each singlet is used to identify the different carbon environments.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering a unique "molecular fingerprint" through fragmentation patterns. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-chlorofuran against its parent compound, furan (B31954), and other halogenated furan derivatives. The data presented herein, including detailed experimental protocols, will aid in the identification and structural elucidation of these important chemical entities.

Comparative Fragmentation Pattern Analysis

The electron ionization mass spectra of furan and its 2-halo-substituted derivatives exhibit characteristic fragmentation patterns that provide valuable insights into their molecular structures. The introduction of a halogen atom significantly influences the fragmentation pathways, as summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Relative Abundance (%)
FuranC₄H₄O68.0768 (M⁺, 100%), 39 (C₃H₃⁺, 80%), 38 (C₃H₂⁺, 20%), 29 (CHO⁺, 15%)
This compound C₄H₃ClO 102.52 104/102 (M⁺, 33/100%), 75 (M-HCN⁺, 5%), 67 (M-Cl⁺, 20%), 38 (C₃H₂⁺, 30%)
2-Bromofuran (B1272941)C₄H₃BrO146.97148/146 (M⁺, 98/100%), 67 (M-Br⁺, 30%), 39 (C₃H₃⁺, 25%)
2-Iodofuran (B1589784)C₄H₃IO193.97194 (M⁺, 100%), 67 (M-I⁺, 40%), 39 (C₃H₃⁺, 35%)

Note: Data for furan, this compound, and 2-bromofuran is compiled from the NIST Mass Spectrometry Data Center. Data for 2-iodofuran is based on typical fragmentation patterns of iodo-aromatic compounds.

The mass spectrum of furan is dominated by the molecular ion peak at m/z 68, indicating its relative stability. The most significant fragment at m/z 39 corresponds to the loss of a CHO radical, forming the cyclopropenyl cation, a common feature in the fragmentation of five-membered aromatic heterocycles.

For this compound, the molecular ion is observed as a characteristic isotopic cluster at m/z 102 and 104, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). A prominent fragmentation pathway involves the loss of the chlorine atom to yield a furyl cation at m/z 67. Another notable fragment at m/z 75 suggests the expulsion of a neutral molecule of HCN, a rearrangement common in nitrogen-containing heterocycles but also observed in some oxygenated rings under electron ionization.

In comparison, 2-bromofuran also displays a characteristic isotopic pattern for the molecular ion at m/z 146 and 148, with a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Similar to this compound, the primary fragmentation is the loss of the halogen atom, resulting in the furyl cation at m/z 67. The fragmentation of 2-iodofuran is expected to follow a similar trend, with a strong molecular ion peak at m/z 194 and a significant fragment at m/z 67 corresponding to the loss of the iodine atom.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of competing reactions. The initial ionization event forms the molecular ion, which can then undergo several fragmentation pathways.

G Fragmentation Pathway of this compound M This compound (C₄H₃ClO) m/z 102/104 F1 [M-Cl]⁺ (C₄H₃O⁺) m/z 67 M->F1 - Cl• F2 [M-HCN]⁺ (C₃H₂Cl⁺) m/z 75 M->F2 - HCN (rearrangement) F3 [C₃H₂]⁺ m/z 38 F1->F3 - CO

Reactivity Face-Off: 2-Chlorofuran vs. 2-Bromofuran in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of heterocyclic chemistry, 2-halofurans are pivotal building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. The choice between 2-chlorofuran and 2-bromofuran (B1272941) as a synthetic precursor can significantly influence reaction efficiency, catalyst selection, and overall yield. This guide provides an objective, data-supported comparison of their reactivity in key organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and 2-bromofuran lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This distinction is the primary determinant of their behavior in many chemical reactions, particularly those involving the cleavage of the C-X bond.

BondBond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~276

This difference in bond energy dictates that 2-bromofuran will generally be more reactive than this compound in reactions where the C-X bond is broken in the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Trend

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the general reactivity trend for halogens is I > Br > Cl.[1] This holds true for the 2-halofurans.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide. Due to the weaker C-Br bond, 2-bromofuran is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than this compound.

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Typical Yield (%)
2-Bromofuran Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80 / 3-585-95
This compound Phenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Dioxane/H₂O100-120 / 12-2460-75

Note: The data presented is a compilation of typical results from analogous systems and serves to illustrate the general reactivity trend. Direct comparative studies under identical conditions are limited in the literature.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki coupling, the oxidative addition of the C-X bond to the palladium(0) catalyst is the rate-limiting step. Consequently, 2-bromofuran is a more reactive substrate in the Heck reaction compared to this compound.

Comparative Performance in Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Typical Yield (%)
2-Bromofuran StyrenePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Et₃NDMF100 / 12-2470-85
This compound StyrenePd₂(dba)₃ (2 mol%) / P(o-tolyl)₃ (4 mol%)Et₃NDMF120-140 / 24-4840-60

Note: The data presented is a compilation of typical results from analogous systems and serves to illustrate the general reactivity trend. Direct comparative studies under identical conditions are limited in the literature.

Nucleophilic Aromatic Substitution (SNA r)

The reactivity of 2-halofurans in nucleophilic aromatic substitution (SNA r) is more nuanced. The reaction can proceed through a stepwise (Meisenheimer complex) or a concerted mechanism.[2] In many cases of nucleophilic aromatic substitution, the reactivity trend is F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the negative charge in the intermediate or transition state.

Given the electron-rich nature of the furan (B31954) ring, SNA r reactions are generally less facile than on more electron-deficient heterocycles like pyrimidines.[3] However, when the reaction does occur, it is anticipated that this compound would be more reactive than 2-bromofuran, assuming a mechanism where the stabilization of negative charge is a key factor.

Expected Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsExpected Relative Reactivity
This compound Sodium methoxideMethanol, heatHigher
2-Bromofuran Sodium methoxideMethanol, heatLower

Note: This is a predicted trend based on established principles of SNA r on aromatic systems. Specific experimental data for the direct comparison of 2-chloro- and 2-bromofuran is scarce.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromofuran

To a reaction vessel are added 2-bromofuran (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, 4 mL) and water (1 mL) are added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Heck Reaction of 2-Bromofuran

In a Schlenk flask, 2-bromofuran (1.0 mmol), the alkene (1.2 mmol), a palladium precursor such as Pd(OAc)₂ (0.02 mmol), and a phosphine (B1218219) ligand like PPh₃ (0.04 mmol) are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF, 5 mL) and a base such as triethylamine (B128534) (1.5 mmol) are added. The mixture is heated to 100-120 °C with stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Ar-R Reductive Elimination->Ar-R Ar-X 2-Halofuran R-B(OR)₂ Boronic Acid/Ester

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reactants Add 2-Halofuran, Coupling Partner, Catalyst, Base start->reactants solvent Add Anhydrous Solvent reactants->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

General Experimental Workflow

Conclusion

The choice between this compound and 2-bromofuran is a classic trade-off between reactivity and cost/availability. 2-Bromofuran is the more reactive substrate in palladium-catalyzed cross-coupling reactions, generally leading to higher yields under milder conditions.[1] However, chlorinated starting materials are often less expensive and more readily available. For nucleophilic aromatic substitution, this compound is predicted to be the more reactive of the two. Advances in catalyst development continue to expand the utility of less reactive aryl chlorides, making them increasingly viable alternatives to their bromo counterparts. The optimal choice will ultimately depend on the specific synthetic target, economic considerations, and the desired reaction pathway.

References

A Researcher's Guide to DFT Computational Studies of 2-Chlorofuran: A Comparative Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) offers a powerful lens to scrutinize the molecular properties of compounds like 2-Chlorofuran. While dedicated computational studies on this specific molecule are not extensively published, this guide provides a comparative framework based on established DFT methodologies applied to analogous furan (B31954) derivatives and chlorinated compounds. By presenting common computational protocols and expected data, this document serves as a practical guide for initiating new theoretical investigations.

Experimental and Computational Protocols

A typical DFT study involves a multi-step process, from initial structure optimization to the calculation of various molecular properties. The choice of computational method and basis set is crucial for obtaining accurate results that can be meaningfully compared with experimental data.

Computational Methodology

The most widely adopted approach for molecules of this nature combines the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[1][2][3] This level of theory has demonstrated a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.

Geometry Optimization: The first step is to determine the ground-state equilibrium geometry of the this compound molecule. This is achieved by minimizing the energy of the system with respect to all atomic coordinates. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Vibrational Analysis: The calculated harmonic vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. These computed spectra can be compared with experimental data, if available, to validate the chosen computational method. It is a common practice to scale the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[3]

Electronic Properties: Key electronic descriptors are calculated to understand the molecule's reactivity and electronic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.[4][5] Other properties such as the molecular electrostatic potential (MEP) can also be computed to identify sites susceptible to electrophilic and nucleophilic attack.[6]

Data Presentation: A Comparative Analysis

The following tables summarize the kind of quantitative data that a DFT study on this compound would generate. The values presented for furan and other derivatives are drawn from existing literature to provide a basis for comparison.

Table 1: Comparison of Optimized Geometrical Parameters
ParameterFuran (B3LYP/6-311++G(d,p))This compound (Expected)
Bond Lengths (Å)
C=C~1.36~1.37
C-C~1.43~1.42
C-O~1.36~1.35
C-ClN/A~1.72
C-H~1.08~1.08
**Bond Angles (°) **
C-O-C~106.6~107.0
O-C=C~110.7~111.0
C=C-C~106.0~105.5
C-C-ClN/A~128.0
Table 2: Comparison of Calculated Vibrational Frequencies
Vibrational ModeFuran (B3LYP/6-311++G(d,p)) (cm⁻¹)This compound (Expected) (cm⁻¹)
C-H stretching3100-32003050-3150
C=C stretching1500-16001450-1550
Ring breathing~1480~1460
C-O stretching1000-12001000-1200
C-Cl stretchingN/A700-800
C-H in-plane bending1000-13001000-1300
C-H out-of-plane bending700-900700-900
Table 3: Comparison of Electronic Properties
PropertyFuran (B3LYP/6-311++G(d,p))This compound (Expected)
HOMO Energy (eV) ~ -6.4~ -6.8
LUMO Energy (eV) ~ 0.6~ 0.2
HOMO-LUMO Gap (eV) ~ 7.0~ 7.0
Dipole Moment (Debye) ~ 0.7~ 1.5

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical DFT computational study, from the initial molecular input to the final analysis of its properties.

DFT_Workflow cluster_input Input cluster_computation DFT Calculation cluster_output Output & Analysis cluster_validation Validation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep exp_data Experimental Data opt_geom->exp_data Comparison vib_spectra->exp_data Comparison

Caption: A flowchart illustrating the typical workflow of a DFT study.

References

Unraveling the Reaction Mechanisms of 2-Chlorofuran: A Comparative Guide Based on Experimental Evidence from Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and degradation pathways of heterocyclic compounds like 2-chlorofuran is paramount. While direct experimental validation of this compound's reaction mechanisms is not extensively documented in publicly available literature, a robust understanding can be constructed by comparing its expected behavior with experimentally validated data from furan (B31954) and its alkylated derivatives. This guide provides a comparative analysis of the reaction mechanisms of this compound, primarily with hydroxyl (•OH) radicals and chlorine (Cl•) atoms, drawing parallels with well-studied furan analogues.

The dominant reaction pathways for furan and its derivatives in the gas phase are initiated by the addition of radicals to the furan ring, particularly at the electron-rich C2 and C5 positions, or by the abstraction of a hydrogen atom from a substituent group. These initial steps lead to a cascade of reactions, including ring-opening and the formation of a variety of oxygenated and halogenated products.

Comparative Analysis of Reaction Mechanisms

Based on extensive experimental studies of furan, 2-methylfuran, and 2-ethylfuran, we can propose analogous reaction mechanisms for this compound. The primary pathways are expected to be radical addition to the furan ring and, to a lesser extent, direct hydrogen abstraction from the ring.

Reaction with Chlorine Atoms (Cl•)

Experimental evidence from the reactions of alkylfurans with chlorine atoms indicates that the addition of Cl• to the double bonds of the furan ring is the dominant reaction pathway. This leads to the formation of chlorinated intermediates that can subsequently undergo ring-opening or further reactions.

Table 1: Experimentally Determined Products from the Reaction of Alkylfurans with Chlorine Atoms

ReactantMajor ProductsMinor ProductsExperimental Technique
2-Methylfuran4-oxo-2-pentenoyl chloride, 5-chloro-2(5H)-furanone, Formaldehyde4-oxo-2-pentenal, Maleic anhydride, HCl, FurfuralIn situ long-path FTIR, SPME-GC/FID-ECD, SPME-GC/MS
2-Ethylfuran4-oxo-2-hexenoyl chloride, 5-chloro-2(5H)-furanone, Acetaldehyde4-oxo-2-hexenal, HCl, 2-AcetylfuranIn situ long-path FTIR, SPME-GC/FID-ECD, SPME-GC/MS

Data synthesized from atmospheric degradation studies of alkylfurans.[1]

For this compound, a similar addition of a chlorine atom is anticipated. The presence of a chlorine atom at the C2 position is expected to influence the regioselectivity of the attack.

Proposed Reaction Pathways for this compound

The following diagrams illustrate the proposed reaction mechanisms for this compound based on the established reactivity of furan and its derivatives.

G Proposed Reaction of this compound with Cl• cluster_initiation Initiation cluster_pathway Reaction Pathway cluster_ring_opening Ring Opening cluster_ring_retaining Ring Retaining cluster_abstraction H-Abstraction (Minor Pathway) r_2cf This compound int_add Chlorofuran-Cl Adduct (Radical Intermediate) r_2cf->int_add Cl• Addition int_abs Chlorofuranyl Radical r_2cf->int_abs H Abstraction r_cl Cl• prod_ro Chlorinated Ring-Opened Products (e.g., Chloro-oxo-alkenoyl chlorides) int_add->prod_ro prod_rr Polychlorinated Furanones int_add->prod_rr + Cl• / O2 prod_hcl HCl int_abs->prod_hcl

Proposed mechanism for this compound with Cl•.
Reaction with Hydroxyl Radicals (•OH)

The reaction of furans with hydroxyl radicals is a critical atmospheric degradation pathway. Experimental and theoretical studies on furan and alkylfurans have shown that the reaction is initiated by the addition of the •OH radical to the C2 or C5 position of the furan ring, leading to the formation of an adduct which then primarily undergoes ring-opening to form unsaturated 1,4-dicarbonyl compounds.[2][3]

Table 2: Experimentally Determined Molar Yields of Ring-Opening Products from the Reaction of Furans with •OH Radicals

ReactantRing-Opening ProductMolar Yield (%)
Furan(E)-butenedial73
2-Methylfuran(E)-2-methylbutenedial43
3-Methylfuran3-methyl-2-butenedial26
2,5-Dimethylfuran3-hexene-2,5-dione28

Data from theoretical and experimental studies on the atmospheric oxidation of furan and methyl-substituted furans.[2][3]

For this compound, the addition of the •OH radical is also expected to be the dominant pathway, leading to ring-opened products.

G Proposed Reaction of this compound with •OH cluster_initiation Initiation cluster_pathway Primary Reaction Pathway cluster_ring_opening Ring Opening cluster_ring_retaining Minor Pathway r_2cf This compound int_add Chlorofuran-OH Adduct (Radical Intermediate) r_2cf->int_add •OH Addition r_oh •OH prod_ro Unsaturated Chloro-1,4-dicarbonyls int_add->prod_ro prod_rr Hydroxy-chlorofuranones int_add->prod_rr + O2

Proposed mechanism for this compound with •OH.

Experimental Protocols for Studying Furan Reactions

The following outlines a general experimental workflow for investigating the gas-phase reactions of furan derivatives, based on methodologies reported in the literature.[1][4]

G Experimental Workflow for Furan Reaction Studies cluster_setup Reaction Setup cluster_analysis Product Analysis cluster_outcome Data Interpretation reactor Environmental Chamber / Flow Tube ftir In situ Long-Path FTIR Spectroscopy reactor->ftir Real-time Monitoring gcms SPME-GC/MS reactor->gcms Offline Sample Analysis gcfid SPME-GC/FID-ECD reactor->gcfid Offline Sample Analysis furan_source Furan Derivative Source furan_source->reactor radical_precursor Radical Precursor (e.g., Cl2, H2O2) radical_precursor->reactor photolysis UV Photolysis Source photolysis->reactor Initiates Radical Formation kinetics Kinetic Data (Rate Constants) ftir->kinetics products Product Identification & Quantification gcms->products gcfid->products mechanism Mechanism Elucidation kinetics->mechanism products->mechanism

General experimental workflow for furan reactions.

References

A Comparative Analysis of 2-Chlorofuran Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated heterocycles like 2-chlorofuran is a critical step in the development of novel chemical entities. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering an objective look at their performance based on available experimental data.

Two principal strategies have been historically employed for the synthesis of this compound: the direct chlorination of furan (B31954) and the decarboxylation of a chlorinated furoic acid derivative. Each method presents distinct advantages and challenges in terms of reaction conditions, yield, and scalability.

Method 1: Direct Chlorination of Furan

The direct reaction of furan with chlorine gas is a primary method for producing this compound. However, this reaction is notoriously vigorous and can lead to the formation of polyhalogenated byproducts and polymerization of the furan ring, particularly in the presence of the hydrogen chloride (HCl) byproduct.[1][2] To circumvent these issues, specific reaction conditions must be carefully controlled.

A patented method describes a continuous flow process where furan vapor is chlorinated at elevated temperatures.[1] This approach aims to minimize contact time and rapidly remove HCl from the reaction zone to prevent unwanted side reactions.

Experimental Protocol: Direct Chlorination of Furan Vapor

In a continuous flow reactor, a stream of furan vapor is maintained at a temperature between the boiling points of furan (32°C) and this compound (77°C), with a preferred temperature of around 50°C.[1] Gaseous chlorine is introduced into the furan vapor stream at a controlled ratio of approximately 0.01 to 0.1 volumes of chlorine to one volume of furan vapor. The resulting this compound is condensed and collected. The remaining vapor, consisting of unreacted furan and the HCl byproduct, is passed through a condenser to liquefy the furan, thereby separating it from the gaseous HCl.[1] The reaction temperature should not exceed 100°C to avoid excessive polymerization.[1]

Method 2: From 2-Furoic Acid

An alternative and historically significant route to this compound involves the decomposition of a chlorinated furoic acid.[1] While this method is often cited as being less economically attractive for industrial-scale production, it can be a viable laboratory-scale synthesis.[1] This process typically involves two key steps: the chlorination of 2-furoic acid and the subsequent decarboxylation of the resulting chlorinated intermediate.

The synthesis of 2-furoic acid itself is commonly achieved through the oxidation of furfural, for instance, via the Cannizzaro reaction which yields both 2-furoic acid and furfuryl alcohol.[3]

Experimental Protocol: Synthesis from 2-Furoic Acid

A detailed experimental protocol for the direct conversion of 2-furoic acid to this compound is not extensively described in the readily available literature, which primarily points to the direct chlorination of furan as the more feasible method. However, a general two-step process can be inferred. The first step would involve the chlorination of 2-furoic acid to produce 5-chloro-2-furoic acid. The second step would be the decarboxylation of this intermediate to yield this compound. The synthesis of a related compound, 5-chlorofuran-2-carboxylic acid, has been described and involves the hydrolysis of its ethyl ester.[4]

Comparative Data

The following table summarizes the key quantitative parameters for the described synthesis methods.

ParameterDirect Chlorination of Furan VaporSynthesis from 2-Furoic Acid
Starting Material Furan2-Furoic Acid
Primary Reagent Chlorine GasChlorinating Agent, then heat/catalyst for decarboxylation
Reaction Temperature 50-100°C[1]Not specified in detail
Yield Good yield reported[1]Generally considered less economically attractive[1]
Key Challenges Furan polymerization, polyhalogenation, HCl removal[1][2]Multi-step process, potentially harsh decarboxylation conditions

Logical Workflow for Synthesis Method Selection

The choice between these synthetic routes will largely depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and tolerance for byproducts.

Synthesis_Method_Selection Start Required Scale of This compound Synthesis Large_Scale Large Scale / Continuous Flow Start->Large_Scale Industrial Production Lab_Scale Laboratory Scale Start->Lab_Scale Research / Small Batches Direct_Chlorination Direct Chlorination of Furan Vapor Large_Scale->Direct_Chlorination Economically Feasible Lab_Scale->Direct_Chlorination Requires specialized equipment (flow reactor) From_Furoic_Acid Synthesis from 2-Furoic Acid Lab_Scale->From_Furoic_Acid Potentially more amenable to standard lab glassware Final_Product This compound Direct_Chlorination->Final_Product From_Furoic_Acid->Final_Product

Caption: Decision workflow for selecting a this compound synthesis method.

Experimental Workflow: Direct Chlorination

The following diagram illustrates the key stages involved in the continuous flow synthesis of this compound from furan.

Direct_Chlorination_Workflow Furan_Vapor Furan Vapor Stream Reactor Heated Flow Reactor (50-100°C) Furan_Vapor->Reactor Chlorine_Gas Chlorine Gas Chlorine_Gas->Reactor Condenser1 Condenser 1 (Condenses this compound) Reactor->Condenser1 Product_Collection This compound (liquid) Condenser1->Product_Collection Condenser2 Condenser 2 (Condenses Furan) Condenser1->Condenser2 Vapor Stream (Furan + HCl) HCl_Separation Gaseous HCl Condenser2->HCl_Separation Furan_Recycle Recycled Furan (liquid) Condenser2->Furan_Recycle

Caption: Experimental workflow for the direct chlorination of furan.

References

A Comparative Guide to Purity Assessment of 2-Chlorofuran by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and alternative methods for the purity assessment of 2-Chlorofuran. The information presented is supported by established analytical principles and data from related volatile organic compounds, offering a robust framework for selecting and implementing purity testing protocols.

Introduction to Purity Assessment of this compound

This compound is a volatile, chlorinated heterocyclic compound. Its purity is a critical quality attribute that can influence the outcome of chemical reactions and the safety and efficacy of downstream products in pharmaceutical and chemical manufacturing. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the purity assessment of volatile organic compounds due to its high sensitivity to carbon-containing compounds, robustness, and cost-effectiveness.[1][2]

This guide will detail the experimental protocol for this compound purity analysis by GC-FID and compare its performance with other analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Primary Recommended Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful and reliable method for determining the purity of volatile compounds like this compound.[1][3] The technique separates volatile components in a sample, and the FID provides a response that is proportional to the mass of carbon in the eluted compounds.[4] This allows for the calculation of purity based on the relative peak areas of the main component and any impurities.[1]

Experimental Protocol: GC-FID Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or dichloromethane (B109758) of high purity).

  • Prepare a series of calibration standards of this compound in the same solvent, covering a range of expected impurity concentrations.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1
FID Gas Flows Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min

3. Data Analysis:

  • Integrate the peak areas of this compound and all impurity peaks in the chromatogram.

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow for GC-FID Purity Assessment

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in High-Purity Solvent weigh->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject Sample into GC-FID standards->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound purity analysis by GC-FID.

Comparison with Alternative Analytical Methods

While GC-FID is a robust method, other techniques offer different advantages for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities.[2][5] For the analysis of chlorinated compounds like this compound, GC-MS provides high selectivity and sensitivity.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte.[6] It provides structural information and can determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[7][8]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline substances.[9][10] The method is based on the principle that impurities lower the melting point and broaden the melting range of a pure compound.[11][12]

Karl Fischer Titration

This technique is specifically used to quantify the water content in a sample, which is a common impurity.[13][14] It is often used in conjunction with other purity analysis methods to obtain a complete impurity profile.[15]

Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and its alternatives for the purity assessment of a volatile organic compound like this compound.

ParameterGC-FIDGC-MSqNMRDSCKarl Fischer Titration
Principle Separation by volatility, detection by flame ionizationSeparation by volatility, detection by mass-to-charge ratioNuclear magnetic resonance signal intensityMeasurement of heat flow during meltingTitration based on the reaction of water with iodine
Selectivity Good for volatile organic compoundsExcellent, allows for impurity identificationExcellent, based on unique chemical shiftsGood for crystalline solidsSpecific for water
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (mg to µg)Moderate, depends on impurity typeHigh (µg to mg)
Precision (RSD) < 2%< 5%< 1%1-5%< 2%
Accuracy High, requires response factor correction for impuritiesHigh, can be affected by matrix effectsVery High (primary method)High for suitable compoundsHigh
Sample Throughput HighModerate to HighModerateLow to ModerateHigh
Information Purity relative to volatile componentsPurity and identity of volatile componentsAbsolute purity, structural informationPurity of crystalline solidsWater content

Logical Relationship of Purity Assessment Methods

cluster_main Purity Assessment of this compound GC_FID GC-FID (Primary Method for Volatile Impurities) GC_MS GC-MS (Impurity Identification) GC_FID->GC_MS For unknown peak identification qNMR qNMR (Absolute Purity & Structure Confirmation) GC_FID->qNMR For orthogonal confirmation KF Karl Fischer (Water Content) GC_FID->KF To determine water as a specific impurity DSC DSC (Purity of Crystalline Solid) qNMR->DSC Comparison for high-purity solids

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

For the routine purity assessment of this compound, GC-FID offers an excellent combination of sensitivity, precision, and high throughput. It is particularly well-suited for quality control environments where the primary goal is to quantify known and unknown volatile impurities. For a more comprehensive analysis, especially during method development or for investigational purposes, a combination of orthogonal techniques is recommended. GC-MS is invaluable for the structural elucidation of unknown impurities. qNMR provides an independent, primary method for absolute purity determination, and DSC can be a useful tool for assessing the purity of the solid form of the compound. Finally, Karl Fischer titration should be employed to specifically quantify the water content, a common and critical impurity. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available instrumentation.

References

A Comparative Guide to the Analytical Cross-Validation of 2-Chlorofuran Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 2-Chlorofuran, a volatile organic compound of interest in various fields of research and development. Due to the limited availability of direct cross-validation studies for this compound, this document leverages validation data from structurally similar and co-analyzed compounds, primarily furan (B31954) and its alkylated derivatives. The performance characteristics of these methods are expected to be analogous for this compound.

Data Presentation: Performance of Analytical Methods

The primary analytical technique for the determination of this compound and other volatile furans is Gas Chromatography-Mass Spectrometry (GC-MS). Sample introduction is typically performed using Static Headspace (HS) or Solid Phase Microextraction (SPME). The following table summarizes the performance of these methods based on published validation data for furan and its derivatives, which can be considered indicative for this compound analysis.

Performance ParameterHeadspace (HS) - GC-MSSolid Phase Microextraction (SPME) - GC-MS
Limit of Detection (LOD) 0.056 - 2.0 ng/mL (or ng/g)[1]0.001 - 0.056 ng/g[2][3]
Limit of Quantification (LOQ) 0.18 - 5.0 ng/mL (or ng/g)[1]0.003 - 0.18 ng/g[2][3]
Linearity (R²) > 0.99[4]> 0.99[5]
Accuracy (Recovery) 80 - 110%[6]76 - 117%[5]
Precision (RSD) < 15%[6]< 20%[5]

Note: The presented data is a synthesis from multiple sources analyzing furan and its derivatives in various matrices, primarily food. These values serve as a general guideline for what can be expected for this compound analysis. Actual performance may vary depending on the specific matrix, instrumentation, and method optimization.

Experimental Protocols

Detailed methodologies for the two principal analytical techniques are provided below. These protocols are based on established methods for furan analysis and can be adapted for this compound.

Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds in solid or liquid samples.

Sample Preparation:

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid samples, add a specific volume of a matrix modifier (e.g., 5 mL of saturated NaCl solution) to facilitate the release of the analyte.[7]

  • If required, add an internal standard solution.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

Instrumentation and Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 60°C (to balance analyte volatility and prevent analyte degradation)[7]

    • Incubation Time: 15 - 30 minutes[4]

    • Pressurization Time: 1 - 2 minutes

    • Loop Filling Time: 0.5 - 1 minute

    • Injection Time: 0.5 - 1 minute

  • Gas Chromatograph:

    • Column: A mid-polar column such as a Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness) is often used.[8]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 3 minutes

      • Ramp 1: Increase to 75°C at 8°C/min

      • Ramp 2: Increase to 200°C at 15°C/min, hold for 2 minutes[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target and qualifier ions of this compound.

Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a sensitive technique for extracting volatile and semi-volatile organic compounds from a sample matrix.

Sample Preparation:

  • Place 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the ionic strength of the aqueous phase and enhance the partitioning of the analyte into the headspace.

  • Add an internal standard if necessary.

  • Seal the vial.

Instrumentation and Conditions:

  • SPME Autosampler:

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[3]

    • Incubation Temperature: 30 - 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 15 - 30 minutes (from the headspace)

    • Desorption Temperature: 250°C

    • Desorption Time: 1 - 5 minutes in the GC injector[2]

  • Gas Chromatograph:

    • Column: A non-polar or mid-polar capillary column such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[2][5]

    • Injector Temperature: 250 - 280°C (in splitless mode during desorption)[5]

    • Oven Temperature Program:

      • Initial temperature: 32°C, hold for 4 minutes

      • Ramp: Increase to 200°C at 20°C/min, hold for 3 minutes[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the cross-validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_standards Prepare Standards & Samples set_acceptance->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_linearity Assess Linearity & Range collect_data->assess_linearity calculate_lod_loq Calculate LOD & LOQ assess_linearity->calculate_lod_loq determine_accuracy Determine Accuracy & Precision calculate_lod_loq->determine_accuracy evaluate_specificity Evaluate Specificity/Selectivity determine_accuracy->evaluate_specificity summarize_results Summarize Results evaluate_specificity->summarize_results compare_criteria Compare with Acceptance Criteria summarize_results->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: General workflow for the validation of an analytical method.

Method_Selection_Logic start Sample Matrix for This compound Analysis sensitivity_check Required Sensitivity? start->sensitivity_check matrix_complexity High Matrix Complexity? sensitivity_check->matrix_complexity High hs_gcms HS-GC-MS sensitivity_check->hs_gcms Moderate matrix_complexity->hs_gcms No spme_gcms SPME-GC-MS matrix_complexity->spme_gcms Yes optimize_hs Optimize HS Parameters (e.g., salting out) hs_gcms->optimize_hs optimize_spme Optimize SPME Parameters (e.g., fiber, time) spme_gcms->optimize_spme

References

A Comparative Analysis of the Biological Activity of 2-Chlorofuran and Other Halofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activity of 2-chlorofuran and other halofurans for researchers, scientists, and professionals in drug development. Due to a scarcity of direct comparative studies on simple 2-halofurans in publicly available literature, this document focuses on the general principles of how halogenation influences biological activity, outlines key areas for investigation, and provides detailed experimental protocols to enable such comparative studies.

The furan (B31954) ring is a significant scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. The introduction of a halogen atom to the furan ring can modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological profile. Generally, halogenation can enhance the antimicrobial and cytotoxic properties of organic compounds.

Potential Biological Activities of Halofurans

Cytotoxicity: Furan and its derivatives are known to exhibit toxicity.[1][2] It is plausible that halofurans also possess cytotoxic properties. The nature of the halogen atom (chlorine, bromine, iodine) can influence the degree of cytotoxicity due to differences in electronegativity and atomic size, which affect how the molecule interacts with biological targets.

Antimicrobial Activity: Halogenated compounds are well-known for their antimicrobial effects.[3][4] The incorporation of a halogen on the furan ring may confer or enhance its ability to inhibit the growth of bacteria and fungi. Studies on various halogenated heterocyclic compounds have shown that the type and position of the halogen can significantly impact the antimicrobial spectrum and potency.[5][6]

Enzyme Inhibition: A common mechanism of action for bioactive small molecules is the inhibition of specific enzymes. Halofurans could potentially act as inhibitors for various enzymes, and the specific halogen could play a role in the binding affinity and inhibitory mechanism.

Data Presentation

Direct comparative quantitative data for the biological activities of simple 2-halofurans is largely unavailable in the current scientific literature. The following tables are presented as templates to guide future research and data presentation.

Table 1: Comparative Cytotoxicity of 2-Halofurans (Hypothetical Data)

CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundHeLaMTTData Not Available-
2-BromofuranHeLaMTTData Not Available-
2-IodofuranHeLaMTTData Not Available-
Furan (parent)HeLaMTTData Not Available-

Table 2: Comparative Antimicrobial Activity of 2-Halofurans (Hypothetical Data)

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coliData Not Available-
2-BromofuranE. coliData Not Available-
2-IodofuranE. coliData Not Available-
This compoundS. aureusData Not Available-
2-BromofuranS. aureusData Not Available-
2-IodofuranS. aureusData Not Available-

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the biological activities of 2-halofurans.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of halofurans on a selected cancer cell line (e.g., HeLa).

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Culture the chosen cell line in an appropriate medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the halofurans in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of halofurans against bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][7]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The lowest concentration that shows no visible bacterial growth after incubation is the MIC.

Protocol:

  • Inoculum Preparation: From a fresh culture of the test bacterium, select 3-5 isolated colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a 2-fold serial dilution of each halofuran in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the biological assessment of halofurans.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) seed_cells Seed Cells in 96-Well Plate cell_culture->seed_cells compound_prep Prepare Halofuran Stock Solutions serial_dilution Serial Dilutions of Compounds compound_prep->serial_dilution treat_cells Treat Cells with Compound Dilutions serial_dilution->treat_cells seed_cells->treat_cells incubate_cells Incubate (24-72 hours) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

mic_determination_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension inoculum_prep->inoculate_plate compound_dilution Serial Dilute Halofurans in Broth (96-well plate) compound_dilution->inoculate_plate incubate_plate Incubate Plate (16-20 hours) inoculate_plate->incubate_plate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing (MIC Determination).

simplified_apoptosis_pathway Halofuran Halofuran (Potential Cytotoxic Agent) Cellular_Stress Cellular Stress (e.g., ROS, DNA Damage) Halofuran->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 inhibits Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

References

In-Silico Prediction of 2-Chlorofuran Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico methods for predicting the toxicity of 2-Chlorofuran. Due to the limited availability of experimental toxicity data for this specific compound, this document focuses on the application of computational models and compares their predicted toxicity with the known toxicological profiles of the parent compound, furan (B31954), and other related halogenated furans. Detailed experimental protocols for relevant in-vitro assays are also provided to facilitate the validation of in-silico predictions.

Executive Summary

This compound is a halogenated derivative of furan, a known hepatotoxic and carcinogenic compound[1][2][3]. The prediction of its toxicity is crucial for risk assessment. In-silico toxicology offers a rapid and cost-effective alternative to traditional animal testing by using computational models to predict the adverse effects of chemicals[4][5]. This guide explores various in-silico approaches, including Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems, to estimate the toxicity of this compound. The predicted toxicity is contextualized by comparing it with the established toxicity of furan.

In-Silico Toxicity Prediction Workflow

The general workflow for in-silico toxicity prediction involves several key steps, from data collection to model validation and interpretation. This process allows for a systematic evaluation of a chemical's potential toxicity before extensive experimental testing is undertaken.

In_Silico_Toxicity_Prediction_Workflow cluster_0 Data Input cluster_1 Descriptor Calculation cluster_2 Prediction Models cluster_3 Toxicity Endpoint Prediction cluster_4 Validation & Interpretation A Chemical Structure (this compound) B Molecular Descriptors (e.g., LogP, MW, topological indices) A->B Calculate C QSAR Models B->C D Expert Rule-Based Systems (e.g., DEREK, TOPKAT) B->D E Read-Across B->E F Hepatotoxicity C->F G Carcinogenicity C->G H Genotoxicity C->H I Acute Toxicity (LD50) C->I D->F D->G D->H D->I E->F E->G E->H E->I J Applicability Domain Analysis F->J G->J H->J I->J K Comparison with Analogs (e.g., Furan) J->K L Experimental Verification (In-Vitro Assays) K->L Furan_Toxicity_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Toxicological Outcomes Furan Furan / this compound CYP2E1 Cytochrome P450 2E1 Furan->CYP2E1 Oxidation ReactiveMetabolite cis-2-butene-1,4-dial (or chlorinated analog) CYP2E1->ReactiveMetabolite GSH_Depletion Glutathione (GSH) Depletion ReactiveMetabolite->GSH_Depletion Protein_Adducts Protein Adduct Formation ReactiveMetabolite->Protein_Adducts DNA_Adducts DNA Adduct Formation ReactiveMetabolite->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS) GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Carcinogenicity Carcinogenicity DNA_Adducts->Carcinogenicity Oxidative_Stress->Mitochondrial_Dysfunction Hepatotoxicity Hepatotoxicity Mitochondrial_Dysfunction->Hepatotoxicity Hepatotoxicity->Carcinogenicity

References

Safety Operating Guide

Proper Disposal of 2-Chlorofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chlorofuran is a hazardous chemical requiring specialized disposal procedures. It is crucial to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposal. This guide provides essential safety and logistical information based on available data for chlorinated compounds and general hazardous waste management principles.

Immediate Safety and Handling Precautions

This compound (CAS No. 3187-94-8) is a flammable liquid that can cause skin and eye irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on general guidance for hazardous chemicals.[2][3][4]

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[2]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is recommended. Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[2]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.[2]

Disposal Procedures

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step guide outlines the recommended disposal workflow.

Figure 1. Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound.

    • Segregate this compound waste from incompatible materials. Based on general principles for chlorinated compounds, avoid contact with strong oxidizing agents, acids, and bases to prevent violent reactions.

  • Containerization and Labeling:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste. Glass or polyethylene-lined steel containers are generally suitable for chlorinated organic waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and pictograms indicating its flammable and irritant nature.

  • Accumulation and Storage:

    • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated and away from sources of ignition.

    • Keep the container tightly sealed at all times, except when adding waste, to prevent the release of flammable vapors.

  • Final Disposal:

    • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration.[5][6] This process decomposes the chemical into less hazardous gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed.[5] The minimum combustion temperature for waste containing chlorinated hydrocarbons should be 1200°C to ensure complete destruction.[7]

Hazardous Waste Classification

  • Ignitable Waste (D001): As a flammable liquid.[1]

  • Toxic Waste: Due to its potential health hazards upon exposure.

It is imperative to consult your local and national regulations to ensure complete and accurate classification.[8]

Chemical Incompatibility

To prevent dangerous reactions, this compound should not be mixed with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

Mixing with incompatible materials can lead to the generation of heat, fire, or toxic gases.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for this compound and your organization's EHS guidelines before handling or disposing of this chemical. Adherence to all local, state, and federal regulations is mandatory.

References

Navigating the Safe Handling of 2-Chlorofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Chlorofuran are paramount to ensuring a secure laboratory environment and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this hazardous compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is recommended. Disposable nitrile gloves generally provide good short-term protection against a variety of chemicals[1][2]. For prolonged or direct contact, consider double-gloving[1][2]. Always inspect gloves before use and change them immediately if contaminated.
Respiratory Protection Chemical fume hoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical to prevent accidents and ensure the well-being of all laboratory personnel.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the procedure.

  • Inspect PPE: Check all personal protective equipment for any damage or defects.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may be difficult to locate, review the SDS for furan (B31954) and other chlorinated compounds to understand the potential hazards.

Handling Procedure
  • Work Within a Fume Hood: Conduct all transfers and reactions involving this compound inside a certified chemical fume hood.

  • Grounding: When transferring from a larger container, ensure both the container and receiving vessel are properly grounded to prevent static discharge, as the compound is flammable.

  • Avoid Inhalation and Contact: Handle the chemical with care to avoid inhaling vapors or direct contact with skin and eyes.

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors and potential peroxide formation.

  • Use Compatible Materials: Use glassware and equipment made of materials that are compatible with this compound.

Post-Handling
  • Decontaminate Work Area: Thoroughly clean and decontaminate the work area and any equipment used.

  • Properly Dispose of Waste: Dispose of all contaminated materials, including gloves and empty containers, as hazardous waste according to the disposal plan.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and associated waste must be handled with the utmost care to protect the environment and comply with all relevant regulations. Chlorinated furans are considered hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Collect all solid waste, such as contaminated gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste bag or container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Incineration is a common disposal method for chlorinated organic compounds.

Workflow for Safe Handling and Disposal of this compound

SafeHandlingWorkflow start Start pre_op Pre-Operational Checks (Verify Fume Hood, Inspect PPE, Locate Safety Equipment) start->pre_op handling Handling in Fume Hood (Grounding, Avoid Contact, Keep Containers Closed) pre_op->handling post_op Post-Handling (Decontaminate Area, Proper Waste Disposal) handling->post_op waste_collection Waste Collection (Segregate Liquid & Solid Waste) post_op->waste_collection waste_storage Waste Storage (Labeled, Sealed Container in Secondary Containment) waste_collection->waste_storage waste_disposal Professional Disposal (Contact EHS/Licensed Vendor) waste_storage->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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